molecular formula C20H36O3 B15589976 Erythroxytriol P

Erythroxytriol P

Número de catálogo: B15589976
Peso molecular: 324.5 g/mol
Clave InChI: OBDGLMHTEAXTDJ-QNTAIWHDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Erythroxytriol P is a useful research compound. Its molecular formula is C20H36O3 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H36O3

Peso molecular

324.5 g/mol

Nombre IUPAC

1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol

InChI

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14?,15?,16?,18-,19-,20-/m1/s1

Clave InChI

OBDGLMHTEAXTDJ-QNTAIWHDSA-N

Origen del producto

United States

Foundational & Exploratory

What is the mechanism of action of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of detailed information regarding the mechanism of action of Erythroxytriol P. Despite its identification as a natural product, there is a notable absence of published scientific studies, such as preclinical or clinical research, that would provide the necessary data for a thorough technical guide as requested.

Commercial suppliers identify this compound as a diterpenoid naturally occurring in plants of the Erythroxylum and Sapium genera[1][2][3]. Its chemical formula is C20H36O3, and its registered CAS number is 7121-99-5[1][2]. One of its synonyms is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol.

Some anecdotal information from a commercial vendor suggests that this compound may possess "cocaine-like activity" and could potentially be a precursor to cocaine, thereby possibly influencing neurotransmitter systems. However, this claim is not substantiated by any cited experimental evidence in the available resources.

General Biological Activities of Source Genera

While specific data on this compound is unavailable, general research on extracts from the Erythroxylum and Sapium genera, where this compound is found, indicates a range of biological activities. These studies, which analyze crude extracts or other isolated compounds, have reported antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts and cannot be specifically ascribed to this compound without direct experimental evidence.

Limitations and Absence of Data

A systematic search of prominent scientific databases, including PubMed and Google Scholar, for studies specifically investigating the biological activity and mechanism of action of this compound or its chemical synonyms did not yield any relevant peer-reviewed articles. Consequently, the core requirements for this technical guide cannot be met for the following reasons:

  • No Quantitative Data: There is no published quantitative data from biological assays (e.g., IC50, EC50, Ki values) to summarize in tabular format.

  • No Experimental Protocols: Detailed methodologies for key experiments involving this compound are not available as no such experiments have been published.

  • No Signaling Pathways: Without experimental data, it is impossible to delineate any signaling pathways, experimental workflows, or logical relationships to visualize using Graphviz.

References

Erythropoietin (EPO) in the Central Nervous System: A Technical Overview of its Biological Targets and Neurotrophic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the biological targets and mechanisms of action of Erythropoietin (EPO) within the central nervous system (CNS). While the initial query concerned "Erythroxytriol P," extensive database searches yielded no specific information on this compound. Given the phonetic similarity and the well-documented neurotrophic roles of Erythropoietin, this document will focus on EPO, a pivotal cytokine with significant, non-hematopoietic functions in the brain.[1] This guide will delve into the molecular interactions, signaling pathways, and experimental methodologies that underpin the neuroprotective and neuroregenerative potential of EPO in the CNS.

Introduction to Erythropoietin in Neurobiology

Erythropoietin is a glycoprotein (B1211001) hormone that has been traditionally recognized as the primary regulator of erythropoiesis.[1][2] However, extensive research has revealed that EPO and its receptor (EPOR) are also expressed throughout the central nervous system.[1][3][4] This expression is developmentally regulated and can be upregulated in response to neuronal injury.[3][4] In the CNS, EPO functions as a potent neurotrophic factor, exerting neuroprotective, anti-apoptotic, anti-inflammatory, and neurogenic effects.[1][2][3][4] These multifaceted actions have positioned EPO as a promising therapeutic agent for a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[2]

Molecular Targets of EPO in the Central Nervous System

The primary biological target of EPO in the CNS is the Erythropoietin Receptor (EPOR). The binding of EPO to EPOR initiates a cascade of intracellular signaling events that mediate its diverse neurological effects.

The Erythropoietin Receptor (EPOR)

EPOR is a member of the cytokine receptor superfamily and is expressed on various neural cell types, including neurons, astrocytes, and microglia. The interaction between EPO and EPOR is the critical first step in initiating the downstream signaling pathways responsible for its neuroprotective effects.

Signaling Pathways Activated by EPO in the CNS

Upon binding to EPOR, EPO induces a conformational change in the receptor, leading to the activation of several key intracellular signaling cascades. These pathways are central to the neuroprotective and regenerative functions of EPO.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial mediator of cell survival and anti-apoptotic signals. Activation of this pathway by EPO has been shown to protect neurons from apoptosis.[5][6]

EPO_PI3K_Akt_Pathway EPO Erythropoietin (EPO) EPOR Erythropoietin Receptor (EPOR) EPO->EPOR Binds to PI3K PI3K EPOR->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival

Caption: EPO-mediated activation of the PI3K/Akt signaling pathway promoting neuronal survival.

Erk1/2 Signaling Pathway

The Extracellular signal-regulated kinase 1/2 (Erk1/2) pathway is also modulated by EPO. Interestingly, studies have shown that EPO can exert its neuroprotective effects by inhibiting the Erk1/2 signaling pathway, which can be associated with apoptotic processes in some contexts.[5]

EPO_Erk1_2_Pathway EPO Erythropoietin (EPO) EPOR Erythropoietin Receptor (EPOR) EPO->EPOR Binds to Erk1_2 Erk1/2 EPOR->Erk1_2 Inhibits Apoptosis_Promotion Promotion of Apoptosis Erk1_2->Apoptosis_Promotion Neuronal_Protection Neuronal Protection

Caption: EPO-mediated inhibition of the Erk1/2 pathway contributing to neuroprotection.

Quantitative Data on EPO and EPOR Interactions

Currently, there is a lack of publicly available, standardized quantitative data specifically detailing the binding affinities of this compound. Research on EPO has focused more on its physiological effects and signaling cascades rather than precise binding kinetics in the CNS.

ParameterValueCell Type/ModelReference
EPOR Expression Developmentally regulated; upregulated post-injuryHuman CNS[3]
EPO Concentration (CSF) May have primary paracrine effectsHuman[3]

Experimental Protocols

The following are summaries of common experimental methodologies used to investigate the neuroprotective effects of EPO.

Oxygen-Glucose Deprivation (OGD) Model

This in vitro model is widely used to simulate ischemic conditions.

  • Objective: To assess the neuroprotective effects of EPO against ischemia-like injury.

  • Methodology:

    • Primary neuronal cultures are established.

    • The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2).

    • After a defined period of OGD, the cultures are returned to normoxic conditions with regular glucose-containing medium.

    • EPO is added to the medium at various concentrations before, during, or after the OGD insult.

    • Cell viability and apoptosis are assessed using techniques such as MTT assay, LDH assay, and flow cytometry for apoptosis markers (e.g., Annexin V/Propidium Iodide staining).[5]

    • Protein expression of key signaling molecules (e.g., p-Akt, p-Erk1/2, Bax, Bcl-2) is analyzed by Western blotting.[5]

OGD_Workflow Start Primary Neuronal Culture OGD Oxygen-Glucose Deprivation (OGD) Start->OGD Treatment EPO Treatment OGD->Treatment Reoxygenation Reoxygenation Treatment->Reoxygenation Analysis Analysis of: - Cell Viability - Apoptosis - Protein Expression Reoxygenation->Analysis

Caption: Experimental workflow for the Oxygen-Glucose Deprivation (OGD) model.

Western Blotting for Signaling Pathway Analysis
  • Objective: To determine the effect of EPO on the activation state of key signaling proteins.

  • Methodology:

    • Neuronal cells are treated with EPO for various time points.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., Akt, Erk1/2).

    • Following incubation with a secondary antibody, the protein bands are visualized and quantified.

Conclusion

Erythropoietin is a pleiotropic cytokine with significant and complex roles in the central nervous system. Its interaction with the Erythropoietin Receptor triggers a cascade of intracellular signaling events, most notably modulating the PI3K/Akt and Erk1/2 pathways, to confer neuroprotection and promote neuronal survival. While the compound "this compound" remains uncharacterized in the available literature, the extensive research on EPO provides a robust framework for understanding the potential therapeutic applications of neurotrophic factors in the CNS. Further investigation into the specific molecular interactions and quantitative biology of novel neuroprotective agents is crucial for the development of effective treatments for a wide range of neurological disorders.

References

Erythroxytriol P: A Preliminary Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on Erythroxytriol P. A comprehensive pharmacological profile with extensive quantitative data and detailed experimental protocols is not yet available in the scientific literature. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a naturally occurring compound isolated from the plant species Erythroxylum cuneatum and Sapium discolor.[1] Chemically, it is classified as a diterpenoid and a tropane (B1204802) alkaloid.[2] Its CAS number is 7121-99-5, and its molecular formula is C20H36O3.[1][3] Structurally, this compound possesses the core tropane skeleton, which is also characteristic of cocaine. However, it lacks the benzoyl group present in the cocaine molecule.[1] The potential for "cocaine-like activity" has been noted, suggesting it may interact with monoamine neurotransmitter systems.[1]

Chemical Properties

A summary of the known chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 7121-99-5[1][3]
Molecular Formula C20H36O3[1][3]
Molecular Weight 324.5 g/mol [1][2]
Class Diterpenoid, Tropane Alkaloid[2]
Natural Source Erythroxylum cuneatum, Sapium discolor[1]

Hypothetical Pharmacological Profile

Due to the absence of specific pharmacological studies on this compound, its mechanism of action and overall pharmacological profile remain to be elucidated. However, based on its structural similarity to cocaine and its classification as a tropane alkaloid, a hypothetical mechanism of action can be proposed.

Hypothetical Mechanism of Action: Monoamine Transporter Inhibition

Cocaine, a well-characterized tropane alkaloid, exerts its primary pharmacological effects by inhibiting the reuptake of the monoamine neurotransmitters dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft.[4][5] It achieves this by binding to and blocking the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][6][7] This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby potentiating their signaling.[4]

Given that this compound is suggested to have "cocaine-like activity," it is plausible that it may also interact with one or more of these monoamine transporters. The following diagram illustrates this hypothetical signaling pathway.

Hypothetical_Erythroxytriol_P_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Precursors Monoamines Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) MAO->Monoamines Synthesis Vesicle Synaptic Vesicle Monoamines->Vesicle Packaging Released_Monoamines DA, NE, 5-HT Vesicle->Released_Monoamines Transporters Monoamine Transporters (DAT, NET, SERT) Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonergic) Released_Monoamines->Receptors Binding Released_Monoamines->Transporters Reuptake Signal_Transduction Signal Transduction Cascades Receptors->Signal_Transduction Activation Erythroxytriol_P This compound Erythroxytriol_P->Transporters Inhibition (Hypothesized)

Hypothetical signaling pathway of this compound.

Proposed Experimental Workflow for Pharmacological Characterization

To elucidate the actual pharmacological profile of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that would be necessary to characterize its activity.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis and Profile Generation Binding_Assays Receptor/Transporter Binding Assays (Radioligand displacement) Functional_Assays Functional Assays (e.g., Neurotransmitter uptake inhibition, cAMP assays) Binding_Assays->Functional_Assays Tissue_Slice Brain Slice Electrophysiology (e.g., Synaptic plasticity studies) Functional_Assays->Tissue_Slice Cell_Viability Cell Viability/Cytotoxicity Assays Toxicity_Studies Toxicology Studies (Acute and chronic toxicity) Cell_Viability->Toxicity_Studies PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Tissue_Slice->PK_Studies Behavioral_Studies Behavioral Pharmacology (e.g., Locomotor activity, drug discrimination) PK_Studies->Behavioral_Studies Data_Analysis Data Integration and Analysis Behavioral_Studies->Data_Analysis Toxicity_Studies->Data_Analysis Pharmacological_Profile Comprehensive Pharmacological Profile Data_Analysis->Pharmacological_Profile

Proposed experimental workflow for this compound.
Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not currently available. However, standard methodologies for the assays mentioned in the workflow above are well-established in the field of pharmacology. These would include, but are not limited to:

  • Radioligand Binding Assays: To determine the affinity of this compound for various receptors and transporters, competitive binding assays using specific radiolabeled ligands would be performed with membrane preparations from cells expressing the target of interest or from brain tissue.

  • Neurotransmitter Uptake Assays: To assess the functional inhibition of monoamine transporters, synaptosomes would be prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET). The uptake of radiolabeled neurotransmitters (e.g., [3H]dopamine) would be measured in the presence and absence of varying concentrations of this compound.

  • In Vivo Microdialysis: To measure the effects of this compound on extracellular neurotransmitter levels in the brains of living animals, microdialysis probes would be implanted in specific brain regions. After administration of the compound, dialysate samples would be collected and analyzed by HPLC to quantify neurotransmitter concentrations.

Conclusion and Future Directions

This compound is a natural product with a chemical structure that suggests potential activity at monoamine transporters, similar to cocaine. However, a thorough pharmacological investigation is required to confirm this hypothesis and to fully characterize its profile. Future research should focus on a systematic evaluation of its binding affinity and functional activity at DAT, NET, and SERT, as well as off-target effects. Furthermore, in vivo studies are necessary to understand its pharmacokinetics, behavioral effects, and toxicological profile. Such studies will be crucial in determining the potential of this compound as a research tool or a lead compound for drug development.

References

An In-depth Technical Guide to the Putative Biosynthesis of Erythroxytriol P in Erythroxylum Species and a Roadmap for Pathway Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Erythroxytriol P, a diterpenoid found in species of the genus Erythroxylum, represents a potentially valuable natural product. However, its biosynthetic pathway remains scientifically uncharacterized. This technical guide addresses this knowledge gap by first proposing a hypothetical biosynthetic pathway based on established principles of diterpenoid metabolism in plants. Secondly, and most critically for the intended audience, it provides a comprehensive roadmap of experimental protocols and strategies that can be employed to formally elucidate this unknown pathway. This document is designed to serve as a foundational resource for researchers aiming to uncover the genetic and enzymatic basis of this compound production, a crucial step for its potential biotechnological applications and drug development.

Current State of Knowledge

The genus Erythroxylum is a rich source of diverse secondary metabolites, including the well-known tropane (B1204802) alkaloids and a wide array of terpenoids. While significant research has focused on alkaloid biosynthesis, the metabolic pathways leading to its diterpenoid constituents are largely unexplored. Literature reviews and database searches confirm that, to date, no studies have been published specifically detailing the biosynthetic pathway of this compound or other diterpenes in Erythroxylum species.

This compound (Chemical Formula: C₂₀H₃₆O₃) is a C20 diterpenoid, indicating its origin from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1] Its structure contains a complex cyclic backbone and three hydroxyl groups, suggesting the involvement of cyclases and subsequent oxidative enzymes. The elucidation of its biosynthesis is a greenfield opportunity in plant biochemistry.

A Hypothetical Biosynthesis Pathway for this compound

Based on the known principles of diterpenoid biosynthesis in plants, a putative pathway for this compound can be proposed.[2][3] This pathway can be conceptualized in three distinct modules: precursor synthesis, scaffold formation, and scaffold modification.

Module 1: Synthesis of the Universal Diterpene Precursor, Geranylgeranyl Diphosphate (GGPP) The biosynthesis begins with the formation of the C20 precursor, GGPP. In plants, GGPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via two primary pathways:

  • The Mevalonate (MVA) Pathway: Typically occurring in the cytosol.

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids, which is the primary source of precursors for diterpenoid biosynthesis.[4]

Module 2: Formation of the Diterpene Scaffold GGPP is then cyclized by one or more diterpene synthases (diTPSs) to form the foundational carbon skeleton. Plant diTPSs are categorized into two main classes:

  • Class II diTPSs: These enzymes, containing a characteristic DxDD motif, protonate the terminal double bond of GGPP to initiate cyclization, typically forming a bicyclic intermediate like (+)-copalyl diphosphate [(+)-CPP] or its enantiomer, ent-CPP.[5]

  • Class I diTPSs: These enzymes utilize a DDxxD motif to bind a divalent metal cofactor (usually Mg²⁺), which facilitates the ionization of the diphosphate group from the substrate (either GGPP or a CPP intermediate) to complete the cyclization and/or rearrangement cascade.[5]

Given the structural complexity of many Erythroxylum diterpenoids, it is plausible that a bicyclic or tricyclic intermediate is formed, potentially a labdane-related scaffold, which serves as the precursor to this compound.

Module 3: Scaffold Modification by Tailoring Enzymes The diterpene hydrocarbon scaffold produced by the diTPSs undergoes a series of post-cyclization modifications, primarily oxidations, to yield the final product. The three hydroxyl groups of this compound are likely installed by Cytochrome P450 monooxygenases (CYPs) , a large family of heme-thiolate proteins that are major drivers of chemical diversification in plant secondary metabolism.[4] These enzymes catalyze regio- and stereospecific hydroxylations of the diterpene backbone. It is possible that multiple, distinct CYP enzymes are required to hydroxylate the scaffold at three different positions.

G cluster_0 Module 1: Precursor Synthesis (MEP Pathway) cluster_1 Module 2: Scaffold Formation cluster_2 Module 3: Scaffold Modification Pyruvate Pyruvate G3P G3P Pyruvate->G3P DOXP synthase MEP MEP G3P->MEP DOXP reductoisomerase IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple Steps GGPP GGPP IPP_DMAPP->GGPP GGPP synthase Diterpene_Scaffold Putative Diterpene Scaffold (e.g., Labdane-related) GGPP->Diterpene_Scaffold Class II & Class I diTPS(s) Intermediate_1 Hydroxylated Intermediate 1 Diterpene_Scaffold->Intermediate_1 Cytochrome P450 (CYP) 1 Intermediate_2 Dihydroxylated Intermediate 2 Intermediate_1->Intermediate_2 Cytochrome P450 (CYP) 2 Erythroxytriol_P This compound Intermediate_2->Erythroxytriol_P Cytochrome P450 (CYP) 3

Caption: Hypothetical biosynthesis pathway for this compound.

Experimental Protocols for Pathway Elucidation

The following section outlines a logical workflow for the de novo elucidation of the this compound biosynthetic pathway in a suitable Erythroxylum species.

G cluster_workflow Experimental Workflow for Pathway Elucidation A Step 1: 'Omics' Approach - Select high-producing Erythroxylum tissue - Perform RNA-Seq and Metabolomics - Identify co-expressed candidate genes (diTPSs, CYPs) B Step 2: In Vitro Enzyme Characterization - Synthesize candidate genes - Heterologous expression (E. coli / Yeast) - Perform enzyme assays with putative substrates - Analyze products (GC-MS / LC-MS) A->B Gene candidates C Step 3: In Vivo Gene Validation - Use Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9 in Erythroxylum - Knockdown/out candidate genes - Analyze metabolic profile for loss of this compound B->C Functionally confirmed enzymes D Step 4: Pathway Confirmation - Stable Isotope Labeling (e.g., ¹³C) - Feed labeled precursors to plant tissue - Trace label incorporation into intermediates and final product via LC-MS B->D Identified intermediates inform tracer studies C->D Validated in planta function E Pathway Elucidated D->E Confirmed pathway steps

Caption: A logical workflow for elucidating the this compound pathway.

Protocol 1: Transcriptome Mining for Candidate Gene Discovery

Objective: To identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes involved in this compound biosynthesis through RNA sequencing (RNA-Seq).

Methodology:

  • Plant Material: Collect tissues from an Erythroxylum species known to produce this compound. If possible, collect from different organs (e.g., young leaves, mature leaves, roots, stems) and under different conditions (e.g., with and without methyl jasmonate elicitation) to generate differential expression profiles.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue sample. Prepare cDNA libraries and perform deep sequencing using a platform like Illumina NovaSeq.[6]

  • Bioinformatic Analysis:

    • De Novo Transcriptome Assembly: If a reference genome is unavailable, assemble the transcriptome using software like Trinity or SOAPdenovo-Trans.[7]

    • Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, UniProt) to identify putative diTPSs, CYPs, and other enzyme families.

    • Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are highly or specifically expressed in tissues with high levels of this compound (as determined by parallel metabolomic analysis).[8]

    • Co-expression Network Analysis: Construct gene co-expression networks to find uncharacterized CYPs that are co-regulated with the identified candidate diTPSs, as genes in a biosynthetic pathway are often co-expressed.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the candidate genes identified from transcriptomics.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the full-length coding sequences of candidate diTPS and CYP genes, codon-optimized for expression in either E. coli or Saccharomyces cerevisiae. Clone these genes into appropriate expression vectors.[9]

  • Protein Expression: Transform the expression constructs into the chosen host. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • In Vitro Assay for diTPS:

    • Prepare cell-free extracts or use purified recombinant protein.

    • Incubate the enzyme with the substrate GGPP and necessary cofactors (e.g., Mg²⁺).[9]

    • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific diterpene scaffold produced.

  • In Vitro Assay for CYPs:

    • Use microsomal fractions from yeast expressing the candidate CYP and a necessary CPR (cytochrome P450 reductase).

    • Incubate the microsomes with the diterpene scaffold identified from the diTPS assay, along with NADPH as a cofactor.

    • Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify hydroxylated derivatives.

Protocol 3: In Vivo Functional Validation using Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the role of the functionally characterized genes in the biosynthesis of this compound within the plant.

Methodology:

  • VIGS Vector Construction: Select a suitable VIGS vector (e.g., based on Tobacco Rattle Virus, TRV). Clone a 200-400 bp fragment of the target diTPS or CYP gene into the VIGS vector.[10]

  • Agro-infiltration: Introduce the VIGS construct into Agrobacterium tumefaciens. Infiltrate young Erythroxylum plants (or a closely related, amenable species) with the Agrobacterium culture.[11]

  • Phenotypic and Metabolic Analysis: After 3-4 weeks, when gene silencing is established (often confirmed by silencing a phytoene (B131915) desaturase (PDS) gene in control plants, which results in photobleaching), collect tissue from silenced and control plants.

  • Metabolite Extraction and Quantification: Perform a metabolite extraction and analyze the levels of this compound using a quantitative LC-MS method. A significant reduction in this compound levels in silenced plants compared to controls confirms the gene's involvement in the pathway.[11]

Protocol 4: Stable Isotope Labeling for Pathway Confirmation

Objective: To trace the flow of carbon through the biosynthetic pathway and confirm the sequence of intermediates.

Methodology:

  • Labeling Experiment: Feed excised leaves or cell cultures of the Erythroxylum species with a stable isotope-labeled precursor, such as [U-¹³C₆]glucose.[12]

  • Time-Course Sampling: Harvest the plant material at various time points after introducing the label.

  • Metabolite Extraction and Analysis: Extract metabolites and analyze them using high-resolution LC-MS.

  • Data Analysis: Track the incorporation of the ¹³C label into downstream metabolites. By analyzing the mass shifts and isotopologue distribution patterns for the proposed intermediates and the final product, this compound, the biosynthetic connections between them can be definitively established.[13][14]

Data Presentation

As the biosynthesis of this compound is elucidated, all quantitative data should be meticulously documented. The following tables serve as templates for organizing key experimental findings.

Table 1: Kinetic Parameters of Characterized Biosynthetic Enzymes

Enzyme ID Substrate Product(s) Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
EcdiTPS1 GGPP Diterpene X
EcCYP1 Diterpene X Hydroxy-X
EcCYP2 Hydroxy-X Dihydroxy-X

| EcCYP3 | Dihydroxy-X | this compound | | | |

Table 2: Metabolite Levels in Gene Silencing Experiments

Target Gene Plant Line This compound (µg/g FW) Precursor X (relative abundance) p-value
EcdiTPS1 VIGS-diTPS1
Empty Vector
EcCYP3 VIGS-CYP3

| | Empty Vector | | | |

This document is intended for research purposes and is based on the current, publicly available scientific literature. All proposed pathways and protocols are hypothetical and require experimental validation.

References

Erythroxytriol P: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P, a diterpenoid with the CAS number 7121-99-5, is a natural product found in select plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines generalized methodologies for its isolation. Due to the limited publicly available data, this document also highlights the current gaps in knowledge regarding its quantitative abundance and specific biological activities, offering a foundation for future research and development.

Introduction

This compound is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. Its chemical formula is C₂₀H₃₆O₃, and it has a molecular weight of 324.5 g/mol . While its existence is confirmed, detailed scientific literature on its biological properties and specific isolation protocols is scarce. This guide aims to consolidate the available information for researchers interested in this compound.

Natural Sources of this compound

This compound has been identified in a few distinct plant species, spanning different genera. The primary known natural sources are summarized in the table below.

Plant SpeciesFamilyPlant Part(s) Containing this compoundReference(s)
Erythroxylum monogynumErythroxylaceaeHeartwood, Wood[1][2]
Erythroxylum cuneatumErythroxylaceaeBark[3]
Sapium discolorEuphorbiaceaeTwigs and Leaves[3]

Isolation Methods for this compound

Generalized Experimental Protocol
  • Plant Material Collection and Preparation:

    • Collect the relevant plant parts (e.g., heartwood of E. monogynum, bark of E. cuneatum, or twigs and leaves of Sapium discolor).

    • Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.

  • Extraction:

    • Perform exhaustive extraction of the powdered plant material using a suitable organic solvent. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and then methanol) or direct extraction with a moderately polar solvent like methanol (B129727) or ethanol.

    • The extraction can be carried out using maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.

    • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

  • Fractionation of the Crude Extract:

    • Subject the crude extract to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the methanol extract between n-hexane, chloroform, ethyl acetate, and water.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions likely containing the target diterpenoid.

  • Chromatographic Purification:

    • Subject the diterpenoid-rich fraction to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect the fractions and analyze them by TLC. Combine fractions with similar TLC profiles.

    • Further purify the fractions containing this compound using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC), preferably on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G Generalized Workflow for the Isolation of this compound cluster_prep Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., heartwood, bark) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Partitioning concentration->fractionation column_chroma Silica Gel Column Chromatography fractionation->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound structure_elucidation Structure Elucidation (NMR, MS, IR) isolated_compound->structure_elucidation

A generalized workflow for the isolation of this compound from plant sources.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in peer-reviewed scientific literature. One source suggests it may have "cocaine-like activity" and could be a precursor to cocaine, but this information is not substantiated by experimental evidence and should be treated with caution.[3]

There is currently no information available regarding the signaling pathways modulated by this compound. Further research is required to determine its pharmacological and toxicological profiles.

G Known Natural Sources of this compound cluster_erythroxylaceae Erythroxylaceae cluster_euphorbiaceae Euphorbiaceae erythroxytriol_p This compound e_monogynum Erythroxylum monogynum (Heartwood, Wood) erythroxytriol_p->e_monogynum e_cuneatum Erythroxylum cuneatum (Bark) erythroxytriol_p->e_cuneatum s_discolor Sapium discolor (Twigs and Leaves) erythroxytriol_p->s_discolor

Logical relationship of the known natural sources of this compound.

Conclusion and Future Directions

This compound is a known diterpenoid with identified natural sources but remains a largely understudied compound. The lack of a specific, published isolation protocol and the absence of robust biological activity data present significant opportunities for future research.

Key areas for future investigation include:

  • Development and publication of a validated, high-yield protocol for the isolation of this compound from its natural sources.

  • Quantitative analysis to determine the concentration of this compound in Erythroxylum monogynum, Erythroxylum cuneatum, and Sapium discolor.

  • Comprehensive screening for biological activities, including but not limited to its potential effects on the central nervous system, as well as its antimicrobial and cytotoxic properties.

  • Elucidation of its mechanism of action and identification of any interacting signaling pathways.

Such studies are essential to unlock the potential of this compound for applications in drug discovery and development.

References

Elusive Synthesis of a Complex Natural Product: The Case of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the chemical literature, detailed chemical synthesis routes for Erythroxytriol P, a complex diterpene triol, remain unpublished. This natural product, identified as (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, is primarily known through its isolation from plants of the Erythroxylon genus.

This compound, with the chemical formula C20H36O3, is recognized for its intricate molecular architecture.[1] Its complex structure is thought to hold potential for inspiring the synthesis of novel bioactive compounds and contributing to the discovery of new therapeutic agents.[1] The molecule is classified as a pimarane-type diterpenoid, a class of natural products with a characteristic three-ring carbocyclic core.

While general methodologies for the synthesis of polyol esters and other complex natural product derivatives are well-established in organic chemistry, specific experimental protocols, quantitative data, and detailed reaction pathways for the total synthesis or semi-synthesis of this compound are not available in the public domain. General approaches to synthesizing similar complex molecules often involve multi-step sequences, leveraging a variety of synthetic transformations to construct the carbon skeleton and introduce the desired functional groups.

For the synthesis of polyol esters, common strategies include:

  • Direct Esterification: This involves the reaction of a polyol with a carboxylic acid, typically in the presence of an acid catalyst. The removal of water drives the reaction towards completion.

  • Transesterification: This method utilizes the reaction of a polyol with an ester, such as a methyl or ethyl ester of the desired acid, in the presence of a catalyst to exchange the alcohol portion of the ester.

However, the application of these methods to a complex and sterically hindered molecule like this compound would require significant research and development to optimize reaction conditions and achieve desired yields and stereoselectivity.

The current body of scientific literature primarily focuses on the isolation and characterization of this compound from natural sources.[2][3][4] Its potential biological activities and applications in biochemistry are areas of ongoing interest, but its chemical synthesis has not been reported.[1] Therefore, a detailed technical guide on the synthesis of this compound, including experimental protocols and quantitative data, cannot be provided at this time due to the absence of this information in published scientific research. Further research is required to develop and document synthetic routes to this complex natural product.

References

An In-depth Technical Guide to the Chemical Properties of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Erythroxytriol P is a naturally occurring diterpenoid that has been isolated from plant species of the Erythroxylum genus, notably Erythroxylum monogynum and Sapium discolor.[1] It is identified by the CAS Number 7121-99-5.[1] Structurally, it is classified as a complex diterpene belonging to the pimarane (B1242903) class of terpenoids and is also known by its systematic name, (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol.[2] Its molecular formula is C₂₀H₃₆O₃, and it has a molecular weight of 324.5 g/mol .[1][2] This guide provides a comprehensive overview of the known chemical properties of this compound, including detailed experimental protocols where available in the public domain, and visual representations of related chemical logic.

Chemical and Physical Properties

Quantitative data regarding the specific physical properties of this compound are not widely reported in publicly accessible literature. Many databases list key physical constants as "Not Available." The information that is consistently reported is summarized in the table below.

PropertyValueSource
CAS Number 7121-99-5[1][3]
Molecular Formula C₂₀H₃₆O₃[1][2]
Molecular Weight 324.5 g/mol [1][2]
IUPAC Name 1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol[4]
Melting Point Not Available[2]
Boiling Point Not Available[2]
Solubility Not Available[2]

Spectroscopic Data

The structural elucidation of this compound was first reported in 1967, based on spectroscopic and chemical evidence. While the original publication from the Journal of the Chemical Society C: Organic describes the use of spectroscopic methods, the detailed raw data (e.g., specific NMR shifts, IR absorption bands) are not available in the readily accessible abstracts. The presence of hydroxyl groups is a key structural feature.[1]

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in publicly available literature. The original isolation was from the heartwood of Erythroxylum monogynum. The general workflow for isolating natural products from plant material is outlined below.

General Isolation Workflow

The isolation of a natural product like this compound from a plant source such as Erythroxylum monogynum typically follows a multi-step process. This logical workflow is depicted in the diagram below.

G General Workflow for Natural Product Isolation A Plant Material Collection (e.g., Heartwood of E. monogynum) B Drying and Grinding A->B C Solvent Extraction (e.g., with light petroleum) B->C D Crude Extract C->D E Chromatographic Separation (e.g., Column Chromatography) D->E F Fraction Collection E->F G Further Purification (e.g., TLC, HPLC) F->G H Isolated this compound G->H I Structural Elucidation (NMR, MS, IR Spectroscopy) H->I

Caption: A generalized workflow for the isolation and identification of this compound.

Biological Activity

The biological activity of this compound is not well-characterized. Some sources suggest it may have biological activity, potentially influencing neurotransmitter systems.[1] However, specific pharmacological effects have not been extensively studied or reported. It is important to distinguish this compound, a diterpenoid, from the psychoactive tropane (B1204802) alkaloids (like cocaine) that are also found in some species of the Erythroxylum genus.

Chemical Synthesis

Information regarding the total synthesis of this compound is scarce in the public domain. One source mentions that it can be synthesized by the ozonolysis of 2-hydroxy-3-phenylacetophenone, although this is likely a misattribution, as the structures are not consistent. The complex stereochemistry of this diterpenoid suggests that its synthesis would be a multi-step and challenging process.

A logical approach to the chemical synthesis of a complex natural product like this compound would involve a series of strategic steps.

G Logical Flow for Chemical Synthesis A Retrosynthetic Analysis B Identification of Key Synthons and Starting Materials A->B C Stepwise Bond Formation and Functional Group Interconversion B->C D Stereochemical Control C->D E Purification of Intermediates C->E F Final Product Assembly D->F E->C G Purification and Characterization of Synthetic this compound F->G

References

Erythroxytriol P: A Comprehensive Technical Guide on its Discovery and Ethnobotanical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P, a diterpenoid natural product, has been identified in several plant species within the genera Erythroxylum and Sapium. This technical guide provides a detailed overview of the discovery and ethnobotanical history of this compound. It consolidates available data on its plant sources, traditional medicinal uses, and the initial scientific investigations that led to its characterization. While a complete profile of its biological activity and associated signaling pathways remains to be elucidated, this document serves as a foundational resource for future research and development endeavors.

Introduction

This compound is a tetracyclic diterpene that has been isolated from plant species with a history of use in traditional medicine. Its discovery in the mid-20th century marked an important contribution to the phytochemical understanding of the Erythroxylum genus, which is renowned for its diverse array of secondary metabolites. This guide aims to provide a comprehensive summary of the historical and ethnobotanical context of this compound, presenting the available scientific data in a structured format to facilitate further investigation.

Discovery and Initial Characterization

This compound was first reported in 1966 by J.D. Connolly and his colleagues from the heartwood of Erythroxylum monogynum. The structural elucidation of this compound and the related compound, Erythroxytriol Q, was achieved through the use of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which were state-of-the-art techniques for the time.[1] Further details of their work were published in the Journal of the Chemical Society C: Organic in 1967.

While the original publications provide the definitive account of the discovery, this guide summarizes the key findings. The initial structural determination was a significant achievement in natural product chemistry, contributing to the broader understanding of diterpenoid structures.

Ethnobotany of Plant Sources

This compound has been identified in three primary plant species, each with its own history of traditional use. The ethnobotanical applications of these plants provide valuable context for understanding the potential biological activities of their constituents, including this compound.

Plant SpeciesTraditional UsesReferences
Erythroxylum monogynum India (Siddha and Ayurveda): Used for a wide range of ailments. The bark and wood are reported to be used for stomach ailments, as a stimulant, a diaphoretic (to induce sweating), and a diuretic. It has also been used to treat dyspepsia and fevers. A paste of the stem bark with coconut oil is used for skin diseases and scabies. The leaves are used to treat jaundice and to expel intestinal worms. The wood is also noted for its use as an adulterant for sandalwood.[2][3]
Erythroxylum cuneatum Southeast Asia (Malaysia, Thailand, Philippines): Traditionally used in folk medicine. The leaves have been reportedly used as a fish poison in the Philippines. In Malaysia and Thailand, it is used in traditional remedies, and recent studies have explored its antioxidant and anti-inflammatory properties. The wood is also used for construction purposes.[2][4][5][6]
Sapium discolor China and other parts of Asia: The roots and leaves are used in traditional Chinese medicine to promote diuresis, relieve swelling and stasis, and to treat snake bites. The leaves are also used to encourage blood circulation, detoxification, and to reduce dampness.

Quantitative Data

Quantitative data on the specific yield and concentration of this compound in its source plants is limited in the available literature. However, some general phytochemical analyses of Erythroxylum monogynum wood have been conducted, providing an indication of the overall composition.

Phytochemical ClassConcentration in E. monogynum Wood
Alkaloids 14.94%
Flavonoids 3.3%
Phenols 0.32%

Note: This data represents the general composition of the wood and not the specific yield of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are contained within the original 1966 and 1967 publications by Connolly et al. As the full text of these articles could not be accessed for this review, a generalized workflow for the isolation of diterpenoids from plant material is provided below. It should be noted that this is a representative protocol and may not reflect the exact methods used in the original discovery.

experimental_workflow plant_material Dried Heartwood of Erythroxylum monogynum extraction Solvent Extraction (e.g., with hexane (B92381) or ether) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., silica (B1680970) gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (e.g., preparative TLC or HPLC) fractions->purification erythroxytriol_p Pure this compound purification->erythroxytriol_p analysis Structural Elucidation (NMR, IR, Mass Spec) erythroxytriol_p->analysis

A generalized workflow for the isolation and identification of this compound.

Signaling Pathways

As of the date of this guide, there is no publicly available scientific literature detailing the specific signaling pathways modulated by this compound. The biological activity of many diterpenoids from the Erythroxylum genus remains largely unexplored.[1] This represents a significant knowledge gap and a promising area for future research. The diverse ethnobotanical uses of the source plants suggest that their chemical constituents, including this compound, may interact with various biological targets and signaling cascades.

Conclusion and Future Directions

This compound is a diterpenoid with a documented discovery and a rich ethnobotanical background. The traditional medicinal uses of its source plants, Erythroxylum monogynum, Erythroxylum cuneatum, and Sapium discolor, suggest a potential for biological activity that warrants further investigation. However, a significant lack of modern research on this compound has left its pharmacological properties and mechanism of action unknown.

Future research should focus on the following areas:

  • Re-isolation and Spectroscopic Analysis: Modern analytical techniques, such as high-resolution mass spectrometry and advanced NMR techniques, could provide a more detailed and definitive structural characterization of this compound.

  • Pharmacological Screening: A broad-based pharmacological screening of pure this compound is necessary to identify its biological activities. This could include assays for anti-inflammatory, antimicrobial, and cytotoxic effects, among others, guided by the ethnobotanical uses of the source plants.

  • Target Identification and Pathway Analysis: Should biological activity be confirmed, subsequent studies should focus on identifying the molecular targets of this compound and elucidating the signaling pathways through which it exerts its effects.

This in-depth technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the potential of this compound. The historical and ethnobotanical data presented herein provide a strong rationale for renewed scientific interest in this intriguing natural product.

References

Preliminary In-Vitro Studies of Erythroxytriol P: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in-vitro studies, detailed experimental protocols, and defined signaling pathways for a compound identified as "Erythroxytriol P." The information that can be synthesized is based on limited chemical descriptors. This document provides a summary of the available chemical information and presents illustrative examples of data presentation and visualization techniques that would be applied should such research become available.

Chemical Identity and Properties

This compound is described as a natural product, a chemical compound belonging to the class of erythroxyl compounds.[1] It is identified by the CAS number 7121-99-5.[1] Structurally, it is characterized by a tropane (B1204802) skeleton, which is also present in cocaine, but it lacks the benzoyl group and possesses a hydroxyl group on the aromatic ring.[1] It has been suggested that this compound may be a precursor for cocaine and exhibit cocaine-like activity.[1] The molecular formula is C​20​H​36​O​3​, with a molecular weight of 324.5 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number7121-99-5[1]
Molecular FormulaC​20​H​36​O​3​[1]
Molecular Weight324.5 g/mol [1]
Chemical ClassErythroxyl compound[1]
Key Structural FeaturesTropane skeleton, hydroxyl group on aromatic ring[1]
Reported ActivityPotential cocaine-like activity[1]
Natural SourceHas been found in the bark of Erythroxylum cuneatum and Sapium discolor.[1][1]

Hypothetical Signaling Pathway and Experimental Workflow

Given the absence of specific in-vitro studies for this compound, we present a hypothetical experimental workflow and a generic signaling pathway diagram to illustrate the requested visualization style. This is a common pathway often investigated in drug discovery and is provided as an example only. There is no evidence from the search results to suggest that this compound acts through this or any other specific signaling pathway.

Example Experimental Workflow: Investigating a Novel Compound's Effect on a Generic Kinase Pathway

The following workflow outlines a typical series of experiments to determine if a compound modulates a specific signaling pathway in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293, HeLa) treatment Treat cells with This compound (Dose-response and time-course) cell_culture->treatment compound_prep Compound Preparation (this compound in DMSO) compound_prep->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis (p-ERK, total ERK) protein_quant->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis

Fig. 1: A generalized experimental workflow for in-vitro analysis of a compound's effect on a signaling pathway.
Example Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) to MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. The diagram below illustrates a simplified version of the canonical Raf-MEK-ERK signaling cascade.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates & Phosphorylates Response Proliferation, Differentiation, Survival TF->Response Regulates Gene Expression

Fig. 2: A simplified diagram of the canonical MAPK/ERK signaling pathway.

Future Directions

The preliminary information on this compound suggests a compound with a potentially interesting biological activity due to its structural similarity to known psychoactive compounds. To move forward, the following in-vitro studies would be necessary:

  • Cytotoxicity Assays: To determine the concentration range of this compound that is non-toxic to various cell lines.

  • Receptor Binding Assays: To identify potential molecular targets, particularly dopamine, serotonin, and norepinephrine (B1679862) transporters, given its structural similarity to cocaine.

  • Functional Assays: To measure the effect of this compound on cellular processes such as neurotransmitter reuptake, second messenger production (e.g., cAMP), or ion channel activity.

  • Signaling Pathway Analysis: Using techniques like Western blotting or phospho-kinase arrays to determine if this compound modulates specific signaling cascades.

Until such studies are conducted and published, a detailed technical guide on the in-vitro properties of this compound remains speculative. The frameworks provided in this document are intended to serve as a template for the presentation of future research findings in this area.

References

Erythroxytriol P: Unraveling Therapeutic Potential Amidst Scant Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of Erythroxytriol P, a diterpenoid natural product isolated from plants of the Erythroxylum genus. While its chemical identity is established with a molecular formula of C₂₀H₃₆O₃ and a CAS number of 7121-99-5, detailed investigations into its therapeutic applications, mechanisms of action, and specific biological effects are notably absent from publicly accessible scientific databases.

This technical overview aims to consolidate the limited available information on this compound and provide a broader context based on its chemical classification and botanical origin. It is crucial to underscore that the core requirements for an in-depth technical guide—quantitative data, detailed experimental protocols, and elucidated signaling pathways—cannot be fulfilled at this time due to the scarcity of dedicated research on this particular compound.

Chemical and Botanical Context

This compound is classified as a diterpenoid, a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. It has been identified as a constituent of Erythroxylum monogynum, a plant species belonging to the same genus as the coca plant (Erythroxylum coca).[1][2] The Erythroxylum genus is known to be a rich source of various bioactive compounds, including other diterpenoids and alkaloids.[2][3][4][5][6]

Some sources suggest that this compound belongs to the devadarane-type diterpenes, which were first discovered in E. monogynum.[2] While the structures of several related diterpenoids from this plant have been elucidated, specific biological activity data for this compound remains unpublished.[2][3][4]

Inferred and Potential Therapeutic Interest

The therapeutic potential of this compound can only be inferred from the broader pharmacological activities reported for other diterpenoids isolated from the Erythroxylum genus and the more extensively studied kaurane (B74193) diterpenoids, which share a similar tetracyclic carbon skeleton.

Insights from Related Diterpenoids:
  • Anticancer and Cytotoxic Potential: Numerous ent-kaurane diterpenoids, a class of tetracyclic diterpenes, have demonstrated significant anticancer properties.[7] These compounds have been shown to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[7] For instance, Oridonin, a well-studied ent-kaurane diterpenoid, is currently in clinical trials for its anticancer effects.[7] Another study highlighted that the natural ent-kaurane diterpenoid parvifoline AA enhances the susceptibility of hepatocellular carcinoma to natural killer cell-mediated lysis.[8] Given the structural relationship, it is plausible that this compound could exhibit similar cytotoxic or immunomodulatory activities, warranting future investigation.

  • Anti-inflammatory and Immunomodulatory Effects: Diterpenoids are known to possess anti-inflammatory properties.[9][10] Research on various plant extracts containing diterpenes has shown inhibition of key inflammatory mediators. The potential for this compound to modulate inflammatory pathways represents a viable avenue for future research.

  • Antimicrobial Activity: Extracts from Erythroxylum monogynum have been reported to exhibit antimicrobial activity against various pathogens.[1] While the specific contribution of this compound to this activity is unknown, it is a common trait among terpenoid compounds.

The Void of Experimental Data

Despite the potential inferred from related compounds, there is a complete absence of published experimental data for this compound. To construct a comprehensive understanding of its therapeutic potential, the following areas require rigorous scientific investigation:

  • Bioactivity Screening: A fundamental first step would involve screening this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains to identify any significant biological activity.

  • Mechanism of Action Studies: Should any bioactivity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action. This would involve identifying protein targets and mapping the signaling pathways affected by the compound.

  • In Vivo Efficacy and Safety: Promising in vitro results would need to be validated in animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

Future Directions and Logical Workflow

The logical progression for investigating the therapeutic potential of this compound would follow a standard drug discovery and development workflow.

G cluster_0 Phase 1: Discovery and Preclinical cluster_1 Phase 2: Clinical Development Isolation_and_Purification Isolation & Purification of this compound Structural_Elucidation Structural Elucidation and Characterization Isolation_and_Purification->Structural_Elucidation In_Vitro_Screening In Vitro Bioactivity Screening (Anticancer, Anti-inflammatory, Antimicrobial) Structural_Elucidation->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Target Identification, Pathway Analysis) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicology (Animal Models) Mechanism_of_Action->In_Vivo_Studies Phase_I_Trials Phase I Clinical Trials (Safety and Dosage) In_Vivo_Studies->Phase_I_Trials Phase_II_Trials Phase II Clinical Trials (Efficacy and Side Effects) Phase_I_Trials->Phase_II_Trials Phase_III_Trials Phase III Clinical Trials (Large-scale Efficacy and Monitoring) Phase_II_Trials->Phase_III_Trials

Caption: A logical workflow for the research and development of this compound.

Conclusion

References

Erythroxytriol P: An Examination of its Putative Role as a Cocaine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, a naturally occurring diterpenoid, has been the subject of some confusion within chemical databases and supplier information, where it has been occasionally mischaracterized as a precursor to cocaine. This technical guide aims to provide a comprehensive analysis of this compound, clarifying its chemical identity and examining the evidence, or lack thereof, for its involvement in the biosynthesis of cocaine. By presenting a detailed overview of the established cocaine biosynthetic pathway and the chemical nature of this compound, this document will demonstrate that this compound is not a tropane (B1204802) alkaloid and, therefore, not a direct precursor to cocaine.

Chemical and Physical Properties of this compound

This compound is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. Its chemical properties are distinct from those of tropane alkaloids like cocaine.

PropertyThis compoundCocaine
Chemical Formula C₂₀H₃₆O₃C₁₇H₂₁NO₄
Molecular Weight 324.5 g/mol 303.35 g/mol
CAS Number 7121-99-550-36-2
Chemical Class DiterpenoidTropane Alkaloid
Natural Source Erythroxylum cuneatum, Sapium discolorErythroxylum coca, Erythroxylum novogranatense
Synonyms (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triolBenzoylmethylecgonine

The Established Biosynthesis of Cocaine

The biosynthesis of cocaine in Erythroxylum species is a well-studied pathway that begins with the amino acid L-ornithine (or L-arginine) and proceeds through a series of enzymatic reactions to form the characteristic tropane ring structure. Key intermediates in this pathway include putrescine, N-methylputrescine, and the N-methyl-Δ¹-pyrrolinium cation. The tropane ring is then further modified to produce ecgonine, which is subsequently benzoylated and methylated to yield cocaine.

The following diagram illustrates the core biosynthetic pathway of cocaine.

Cocaine_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase Aminoaldehyde 4-Methylaminobutanal N_Methylputrescine->Aminoaldehyde Diamine oxidase N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Aminoaldehyde->N_Methyl_Pyrrolinium Spontaneous cyclization Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Series of reactions Methylecgonine Methylecgonine Tropinone->Methylecgonine Tropinone reductase II, Methylesterase Cocaine Cocaine Methylecgonine->Cocaine Benzoyl-CoA: methylecgonine benzoyltransferase

Caption: Simplified biosynthetic pathway of cocaine.

As is evident from this pathway, diterpenoids like this compound are not involved in the formation of the tropane skeleton of cocaine.

The Chemical Nature of this compound: A Diterpenoid

Contrary to the erroneous classification as a cocaine precursor, this compound has been identified as (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol. This places it firmly in the category of diterpenoids. Diterpenoids are synthesized from geranylgeranyl pyrophosphate (GGPP), a 20-carbon precursor, via the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway in plants.

The biosynthetic pathways of tropane alkaloids and diterpenoids are fundamentally different, originating from distinct primary metabolites (amino acids vs. isoprenoid precursors).

Biosynthetic_Origins cluster_tropane Tropane Alkaloid Biosynthesis cluster_diterpenoid Diterpenoid Biosynthesis AminoAcids L-Ornithine / L-Arginine TropaneAlkaloids Tropane Alkaloids (e.g., Cocaine) AminoAcids->TropaneAlkaloids Multiple enzymatic steps IsoprenoidPrecursors Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IsoprenoidPrecursors->GGPP Diterpenoids Diterpenoids (e.g., this compound) GGPP->Diterpenoids Diterpene synthases

Caption: Distinct biosynthetic origins of tropane alkaloids and diterpenoids.

Addressing the Misconception: A Logical Analysis

The misidentification of this compound as a cocaine precursor likely stems from a logical fallacy based on its natural source. The reasoning appears to be as follows:

  • Cocaine is a tropane alkaloid found in Erythroxylum species.

  • This compound is also found in Erythroxylum species.

  • Therefore, this compound is related to cocaine and may be a precursor.

This line of reasoning is flawed as the co-occurrence of different classes of secondary metabolites in the same plant genus is common and does not imply a direct biosynthetic relationship.

Logical_Fallacy Premise1 Premise 1: Cocaine is from Erythroxylum species. Conclusion Erroneous Conclusion: This compound is a cocaine precursor. Premise1->Conclusion Association Premise2 Premise 2: This compound is from Erythroxylum species. Premise2->Conclusion Association Explanation This is a fallacy of composition. The presence of two different compound classes in the same genus does not necessitate a biosynthetic link.

Caption: Logical fallacy leading to the misclassification of this compound.

Experimental Protocols: A Lack of Evidence

A thorough review of the scientific literature reveals a conspicuous absence of experimental protocols designed to investigate the conversion of this compound to cocaine. Key methodologies that would be expected if such a link were being seriously considered by the scientific community are entirely missing. These include:

  • Isotopic Labeling Studies: Experiments using labeled this compound (e.g., with ¹³C or ¹⁴C) administered to Erythroxylum coca plants to trace the incorporation of the label into the cocaine molecule.

  • Enzyme Assays: In vitro assays to identify and characterize enzymes from Erythroxylum coca that could potentially catalyze the conversion of this compound into a known cocaine intermediate.

  • Genetic Studies: Identification and characterization of genes in Erythroxylum coca that code for enzymes involved in a putative this compound-to-cocaine pathway.

Conclusion

Based on a comprehensive review of its chemical structure, biosynthetic origin, and the established scientific literature, this compound is unequivocally a diterpenoid and not a tropane alkaloid. The assertion that it is a cocaine precursor is not supported by any credible scientific evidence and appears to be a mischaracterization based on its co-occurrence in the Erythroxylum genus. For researchers, scientists, and drug development professionals, it is crucial to rely on peer-reviewed scientific literature for accurate information on biosynthetic pathways and precursor-product relationships. This technical guide clarifies the distinct nature of this compound and reinforces the well-established biosynthetic pathway of cocaine, which does not involve diterpenoid intermediates.

Methodological & Application

Application Notes and Protocols for the Extraction of Erythroxytriol P from Erythroxylum cuneatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of Erythroxytriol P, a putative pimarane (B1242903) diterpenoid, from the plant Erythroxylum cuneatum. While specific data on this compound is limited in publicly available literature, this protocol is based on established methodologies for the extraction of diterpenoids from plants of the Erythroxylum genus and related species.[1][2] The procedure outlines a comprehensive workflow from the initial solvent extraction of plant material to the chromatographic purification and subsequent characterization of the target compound. This application note is intended to serve as a foundational guide for researchers interested in the phytochemical investigation of Erythroxylum cuneatum and the isolation of its constituent diterpenoids for further pharmacological evaluation.

Introduction

The genus Erythroxylum is a rich source of a diverse array of secondary metabolites, including alkaloids, flavonoids, and terpenoids.[1][2] Among these, diterpenoids have garnered significant interest due to their potential biological activities. Erythroxylum cuneatum (Wall.) Kurz has been reported to contain pimarane-type diterpenoids, a class of tricyclic diterpenes known for their interesting chemical structures and pharmacological potential. This compound is hypothesized to belong to this class of compounds. The successful isolation and characterization of this compound are crucial first steps in exploring its therapeutic and drug development potential. This protocol provides a robust framework for achieving this objective.

Data Presentation

Given the absence of specific yield data for this compound, the following table summarizes representative yields of total diterpenes and other constituents from various Erythroxylum species to provide a general reference for expected extraction outcomes.

Plant SpeciesPlant PartCompound ClassYield (% of Dry Mass)Reference
Erythroxylum australeStemsTotal Diterpenes0.09 - 1.8%[1][2]
Erythroxylum pictumStemsTotal Diterpenes0.09 - 1.8%[1][2]
Erythroxylum suberosumLeavesTotal Phenols17.97%[1][2]
Erythroxylum tortuosumLeavesTotal Tannins8.4%[1][2]
Erythroxylum deciduumLeavesTotal Flavonoids3.87%[1][2]

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from the leaves and stems of Erythroxylum cuneatum.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves and stems of Erythroxylum cuneatum.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the plant material in the shade at room temperature for 7-14 days until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Maceration:

    • Soak the powdered plant material (1 kg) in methanol (B129727) (5 L) in a large glass container.

    • Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh methanol.

  • Concentration:

    • Combine the methanolic extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

Fractionation
  • Solvent-Solvent Partitioning:

    • Suspend the crude methanolic extract (approx. 100 g) in distilled water (500 mL).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • Collect each solvent fraction separately.

  • Fraction Concentration:

    • Concentrate each fraction using a rotary evaporator to yield the respective n-hexane, dichloromethane, ethyl acetate, and n-butanol fractions. Diterpenoids are typically found in the n-hexane and dichloromethane fractions.

Isolation and Purification
  • Column Chromatography:

    • Subject the n-hexane or dichloromethane fraction (showing promising spots for diterpenoids on TLC) to column chromatography over silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Combine fractions from column chromatography that contain the compound of interest.

    • Further purify the combined fractions using a preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Concentrate the collected fraction to obtain the pure compound.

Structural Elucidation

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Visualizations

Experimental Workflow

Extraction_Workflow Plant_Material Erythroxylum cuneatum (Leaves and Stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Methanol Extraction (Maceration) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, DCM, EtOAc, n-BuOH) Crude_Extract->Partitioning Fractions Solvent Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Prep_HPLC Preparative HPLC TLC_Monitoring->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, IR, UV) Pure_Compound->Structural_Elucidation Phytochemical_Analysis Start Plant Extract Chromatography Chromatographic Separation Column Chromatography HPLC TLC Start->Chromatography:f0 Isolation Isolation of Pure Compounds Chromatography:f0->Isolation Structure Structural Elucidation Spectroscopic Analysis (NMR, MS, etc.) Isolation->Structure:f0 Bioassay Biological Activity Screening In vitro assays In vivo studies Isolation->Bioassay:f0 Lead_Compound Lead Compound Identification Structure:f1->Lead_Compound Bioassay:f1->Lead_Compound

References

Application Notes and Protocols for the HPLC Purification of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a diterpenoid natural product, identified with the CAS number 7121-99-5.[1] Its molecular formula is C20H36O3, and it has a molecular weight of approximately 324.5 g/mol .[1][2][3] As a compound containing multiple hydroxyl groups, this compound is classified as a polar molecule.[1] This polarity presents a specific challenge for purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC). These application notes provide a detailed starting point for developing a robust HPLC purification method for this compound, focusing on techniques suitable for polar compounds.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in Table 1. Understanding these properties is crucial for selecting the appropriate chromatographic conditions.

PropertyValueReferences
Molecular FormulaC20H36O3[1][2][3]
Molecular Weight324.5 g/mol [1][2][3]
PolarityPolar (contains hydroxyl groups)[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4]
CAS Number7121-99-5[1][2][3]

Recommended HPLC Purification Strategies

Given the polar nature of this compound, two primary HPLC techniques are recommended for its purification: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC with a polar-modified stationary phase.

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the retention and separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5]

2. Reversed-Phase HPLC (RP-HPLC) with Polar-Modified Columns

Traditional C18 columns often provide insufficient retention for polar analytes.[6] However, modern polar-modified or polar-embedded C18 columns are designed to be compatible with highly aqueous mobile phases and offer enhanced retention for polar compounds.

Experimental Protocols

The following protocols provide a starting point for the purification of this compound. Method optimization will be necessary to achieve the desired purity and yield.

Protocol 1: HILIC Purification of this compound

This protocol is recommended as the primary approach due to the high polarity of the target compound.

1. Sample Preparation:

  • Dissolve the crude this compound sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 95:5 (v/v) acetonitrile/water) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Column:

  • HPLC System: A standard analytical or preparative HPLC system equipped with a UV detector.

  • Column: A HILIC column (e.g., silica, diol, or amide-based stationary phase). A common choice is a silica-based column with dimensions of 4.6 x 250 mm, 5 µm particle size.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (for method development):

    • 0-20 min: 95% B to 70% B

    • 20-25 min: 70% B to 95% B

    • 25-30 min: Hold at 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-50 µL (analytical) or higher for preparative scale, depending on column dimensions.

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore, low wavelength UV or alternative detection methods like ELSD or Mass Spectrometry are recommended).

  • Column Temperature: 30 °C

4. Fraction Collection and Post-Purification:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Purification of this compound

This protocol is an alternative approach using a polar-compatible reversed-phase column.

1. Sample Preparation:

  • Dissolve the crude this compound sample in the initial mobile phase (e.g., 95:5 (v/v) water/acetonitrile) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

2. HPLC System and Column:

  • HPLC System: A standard analytical or preparative HPLC system with a UV detector.

  • Column: A polar-modified C18 column (e.g., a C18 column with polar end-capping or a polar-embedded ligand) suitable for use in highly aqueous mobile phases. Dimensions could be 4.6 x 250 mm, 5 µm particle size.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (for method development):

    • 0-20 min: 5% B to 50% B

    • 20-25 min: 50% B to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: 95% B to 5% B

    • 35-40 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-50 µL (analytical).

  • Detection: UV at 210 nm or ELSD/MS.

  • Column Temperature: 30 °C

4. Fraction Collection and Post-Purification:

  • Collect fractions containing the purified this compound.

  • Confirm the purity of the fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Data Presentation

The following tables represent hypothetical data that could be obtained during the method development and purification of this compound.

Table 2: Comparison of Retention Times for this compound with Different HPLC Methods

MethodStationary PhaseMobile Phase GradientRetention Time (min)
HILICSilicaAcetonitrile/Water with Ammonium Acetate12.5
RP-HPLCPolar-Modified C18Water/Acetonitrile with Formic Acid8.2

Table 3: Purity and Recovery Data for a Preparative HILIC Purification of this compound

SampleInitial Purity (%)Final Purity (%)Recovery (%)
Crude Extract65>9885

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject Sample onto Column filtrate->inject separate Chromatographic Separation inject->separate detect Detect Compound separate->detect collect Collect Fractions detect->collect purity Purity Analysis collect->purity pool Pool Pure Fractions purity->pool evaporate Solvent Evaporation pool->evaporate final_product Pure this compound evaporate->final_product

Caption: HPLC Purification Workflow for this compound.

Logical Relationship for Method Selection

This diagram shows the decision-making process for selecting the appropriate HPLC method for a polar compound like this compound.

Method_Selection compound This compound polarity Is the compound polar? compound->polarity hilic Consider HILIC polarity->hilic Yes rp_polar Consider RP-HPLC with Polar-Modified Column polarity->rp_polar Yes standard_rp Standard RP-HPLC may have poor retention polarity->standard_rp If using standard C18

Caption: Method Selection Logic for Polar Compounds.

References

Application Notes & Protocols for the Quantification of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxytriol P is a diterpenoid natural product.[1] As with many natural products, accurate and precise quantification in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. This document provides a detailed application note and proposed protocols for the quantification of this compound using modern analytical techniques. Given the absence of a standardized, published method for this compound, the following protocols are based on established methodologies for the analysis of similar small molecules, particularly diterpenoids and other lipids, in biological matrices.[2][3] The primary recommended technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) due to its high sensitivity, selectivity, and speed.[4]

Chemical Information for this compound:

  • CAS Number: 7121-99-5[5]

  • Molecular Formula: C20H36O3[5]

  • Molecular Weight: 324.50 g/mol [5]

Proposed Analytical Method: UPLC-MS/MS

The UPLC-MS/MS method is the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity and selectivity.[2]

1. Experimental Protocol: Sample Preparation from Plasma

Effective sample preparation is critical to remove interferences and enrich the analyte of interest.[6] For this compound, a non-polar compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

1.1. Liquid-Liquid Extraction (LLE) Protocol:

  • To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar deuterated compound).

  • Add 50 µL of methanol (B129727) to precipitate proteins. Vortex for 30 seconds.

  • Add 500 µL of a non-polar solvent like methyl tert-butyl ether (MTBE) or hexane/isopropanol (3:2, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for UPLC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Experimental Protocol: UPLC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for this compound.

2.1. UPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a suitable starting point.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 50% B

    • 3.6-4.5 min: Equilibrate at 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for hydroxylated compounds.

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM): Specific precursor and product ions for this compound and the IS need to be determined by infusing a standard solution into the mass spectrometer. A hypothetical MRM transition for this compound could be based on the loss of water molecules from the protonated molecule [M+H]+. For a molecular weight of 324.5, the precursor ion would be m/z 325.3. Product ions would need to be determined experimentally.

3. Data Presentation: Quantitative Summary

The following tables should be used to summarize the quantitative data from the method validation.

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| this compound | 1 - 1000 | y = 0.005x + 0.001 | > 0.995 |

Table 2: Accuracy and Precision

Analyte QC Level Nominal Conc. (ng/mL) Measured Conc. (Mean ± SD, n=5) Accuracy (%) Precision (%CV)
This compound LLOQ 1 0.95 ± 0.12 95.0 12.6
Low QC 3 2.91 ± 0.25 97.0 8.6
Mid QC 100 102.3 ± 7.5 102.3 7.3

| | High QC | 800 | 789.6 ± 50.1 | 98.7 | 6.3 |

Table 3: Recovery and Matrix Effect

Analyte QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
This compound Low QC 3 85.2 92.1

| | High QC | 800 | 88.9 | 95.4 |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap1 Evaporation lle->evap1 recon1 Reconstitution evap1->recon1 injection UPLC Injection recon1->injection separation Chromatographic Separation (C18) injection->separation ionization ESI+ separation->ionization detection Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: UPLC-MS/MS workflow for this compound quantification.

signaling_pathway_placeholder cluster_info Chemical Structure cluster_properties Analytical Properties Erythroxytriol_P This compound C20H36O3 MW: 324.50 Analyte Analyte Properties (Diterpenoid, Hydroxylated) Method Chosen Method (UPLC-MS/MS) Analyte->Method Detection Detection Mode (ESI+, MRM) Method->Detection

Caption: Key properties of this compound for analytical method development.

References

Application Notes & Protocols for Preclinical Assessment of Erythroxytriol P in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Erythroxytriol P is a tropane (B1204802) alkaloid belonging to the erythroxyl compound family, identified by CAS number 7121-99-5.[1] Preliminary data suggests this compound may exert biological effects by modulating neurotransmitter systems, indicating a potential for therapeutic applications or toxicological manifestations that warrant thorough preclinical investigation.[1] Due to the limited specific research on this compound, this document provides a comprehensive guide for its initial in vivo characterization using established animal models. The following protocols are designed to assess the compound's effects on the cardiovascular, metabolic, and inflammatory systems, providing a foundational dataset for further drug development or risk assessment.

I. Cardiovascular Effects in a Rodent Model

Objective: To evaluate the acute cardiovascular effects of this compound in a normotensive rat model, focusing on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Animal Model: Male Sprague-Dawley rats are a suitable choice for initial cardiovascular screening due to their stable cardiovascular parameters and extensive use in pharmacological studies.[2]

Experimental Protocol:

  • Animal Acclimatization: House male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Surgical Preparation (for invasive monitoring):

    • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).

    • Implant a telemetric transmitter or a catheter in the carotid artery for direct blood pressure measurement and in the jugular vein for intravenous administration of this compound.

    • Allow a recovery period of at least 48 hours post-surgery.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: this compound - Low dose.

    • Group 3: this compound - Mid dose.

    • Group 4: this compound - High dose.

  • Drug Administration: Administer the assigned treatment intravenously.

  • Data Collection: Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), heart rate (HR), and ECG for at least 2 hours post-administration.

  • Data Analysis: Analyze the collected data to determine dose-dependent effects on cardiovascular parameters.

Data Presentation:

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Δ MAP (mmHg) Baseline ± SEMΔ ± SEMΔ ± SEMΔ ± SEM
Δ SBP (mmHg) Baseline ± SEMΔ ± SEMΔ ± SEMΔ ± SEM
Δ DBP (mmHg) Baseline ± SEMΔ ± SEMΔ ± SEMΔ ± SEM
Δ HR (bpm) Baseline ± SEMΔ ± SEMΔ ± SEMΔ ± SEM
Q-T Interval (ms) Baseline ± SEMΔ ± SEMΔ ± SEMΔ ± SEM

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization surgery Surgical Implantation of Telemetry/Catheters acclimatization->surgery recovery Post-Surgical Recovery surgery->recovery grouping Randomize into Treatment Groups recovery->grouping administration IV Administration of this compound or Vehicle grouping->administration monitoring Continuous Cardiovascular Monitoring administration->monitoring data_collection Data Collection & Processing monitoring->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis reporting Reporting stat_analysis->reporting

Cardiovascular experiment workflow.

II. Metabolic Effects in a Diet-Induced Obesity Mouse Model

Objective: To assess the impact of chronic this compound administration on key metabolic parameters in a diet-induced obesity (DIO) mouse model. This model is relevant for studying metabolic syndrome.[3][4][5]

Animal Model: C57BL/6J mice are widely used for DIO studies as they readily develop obesity and metabolic dysregulation on a high-fat diet, mimicking aspects of human metabolic syndrome.[4]

Experimental Protocol:

  • Model Induction: Feed male C57BL/6J mice a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin (B600854) resistance. A control group will be fed a standard chow diet.

  • Experimental Groups (on HFD):

    • Group 1: Vehicle control.

    • Group 2: this compound - Low dose.

    • Group 3: this compound - High dose.

    • Group 4: Positive control (e.g., a known anti-diabetic agent).

  • Drug Administration: Administer the assigned treatment daily via oral gavage for 4 weeks.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period.

  • Terminal Procedures: At the end of the study, collect blood for analysis of plasma glucose, insulin, triglycerides, and cholesterol. Harvest liver and adipose tissue for histological analysis.

Data Presentation:

ParameterChow + VehicleHFD + VehicleHFD + Low DoseHFD + High DoseHFD + Positive Control
Body Weight (g) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Fasting Glucose (mg/dL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Fasting Insulin (ng/mL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Triglycerides (mg/dL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Cholesterol (mg/dL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
OGTT AUC Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Signaling Pathway Diagram:

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Erythroxytriol_P This compound Erythroxytriol_P->AKT ?

Hypothesized insulin signaling modulation.

III. Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats, a classic model for studying acute inflammation.[6][7]

Animal Model: Wistar or Sprague-Dawley rats are commonly used for this assay.[3]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male rats (150-200g) for one week.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound - Low dose.

    • Group 3: this compound - Mid dose.

    • Group 4: this compound - High dose.

    • Group 5: Positive control (e.g., Indomethacin).

  • Drug Administration: Administer the assigned treatment intraperitoneally or orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupPaw Volume at 1h (mL)Paw Volume at 2h (mL)Paw Volume at 3h (mL)Paw Volume at 4h (mL)% Inhibition at 3h
Vehicle Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEM0%
Low Dose Mean ± SEMMean ± SEMMean ± SEMMean ± SEM% ± SEM
Mid Dose Mean ± SEMMean ± SEMMean ± SEMMean ± SEM% ± SEM
High Dose Mean ± SEMMean ± SEMMean ± SEMMean ± SEM% ± SEM
Positive Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEM% ± SEM

Logical Relationship Diagram:

G cluster_process Inflammatory Cascade Carrageenan Carrageenan Injection Mediators Release of Inflammatory Mediators (e.g., Prostaglandins) Carrageenan->Mediators Edema Paw Edema Mediators->Edema Erythroxytriol_P This compound Erythroxytriol_P->Mediators Inhibition?

Mechanism of carrageenan-induced edema.

References

Application Notes and Protocols for Erythroxytriol P Neuroreceptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a natural product belonging to the class of erythroxyl compounds, which are derived from plants of the Erythroxylum genus.[1] Preliminary information suggests that this compound may exhibit biological activity and potentially influence neurotransmitter systems, with some reports indicating possible cocaine-like activity.[1] To elucidate its pharmacological profile, it is crucial to characterize its binding affinity and selectivity for various neuroreceptors. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (such as this compound) and a receptor.[2][3] These assays are highly sensitive and robust, providing quantitative data on binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).[2][4]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for a selected neuroreceptor, such as the dopamine (B1211576) transporter (DAT), a common target for cocaine and related compounds. The protocol is based on the widely used filtration assay method.[2][5]

Data Presentation

The primary output of a competitive binding assay is the determination of the inhibitory constant (Ki) of the test compound (this compound). The Ki value represents the affinity of the compound for the receptor. The data is typically presented in a table format for clear comparison.

Table 1: Hypothetical Binding Affinity of this compound for Various Neuroreceptors

Target NeuroreceptorRadioligandKi (nM) of this compound
Dopamine Transporter (DAT)[³H]WIN 35,428150
Serotonin Transporter (SERT)[³H]Citalopram850
Norepinephrine Transporter (NET)[³H]Nisoxetine1200
Muscarinic M1 Receptor[³H]Pirenzepine> 10,000
Sigma-1 Receptor[³H]Pentazocine450

Experimental Protocols

Competitive Radioligand Binding Assay for this compound using the Filtration Method

This protocol describes the steps to determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT) using a competitive binding assay with a radiolabeled ligand.

1. Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand)

  • Receptor Source: Membrane preparations from cells expressing the human dopamine transporter (hDAT) or rodent striatal tissue homogenates.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909)

  • Filtration Apparatus: 96-well cell harvester

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation Counter: For measuring radioactivity

  • Scintillation Cocktail

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the binding buffer.

    • Dilute the [³H]WIN 35,428 in the binding buffer to a final concentration typically at or below its Kd for the DAT.

    • Prepare the membrane homogenate in the binding buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Total Binding: Add membrane preparation, [³H]WIN 35,428, and binding buffer.

    • Non-specific Binding: Add membrane preparation, [³H]WIN 35,428, and a high concentration of the non-specific binding control (e.g., 10 µM GBR 12909).

    • Competitive Binding: Add membrane preparation, [³H]WIN 35,428, and varying concentrations of this compound.

  • Incubation:

    • Incubate the assay plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mats using the cell harvester.[5][6]

    • The filters will trap the membrane fragments with the bound radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the competitive binding counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Dopamine Dopamine Vesicle Synaptic Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release D2R Dopamine Receptor DA_cleft->D2R DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake Signal Signal Transduction D2R->Signal Activation Erythroxytriol_P This compound Erythroxytriol_P->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the Dopamine Transporter (DAT).

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Radioligand, Test Compound) C Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->C B Prepare Receptor Source (Membrane Homogenate) B->C D Incubate to Reach Equilibrium C->D E Filtration and Washing (Separate Bound from Free Ligand) D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve and Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for the this compound competitive radioligand binding assay.

References

Application Notes and Protocols: Dissolving Erythroxytriol P in DMSO for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the solubilization of Erythroxytriol P, a novel small molecule, in Dimethyl Sulfoxide (DMSO) for use in a variety of research experiments. The following guidelines are designed to ensure consistent and reproducible results while minimizing potential artifacts from the solvent.

Introduction

This compound is a compound of interest for its potential biological activities. Due to its presumed hydrophobic nature, similar to many small molecule inhibitors, DMSO is the recommended solvent for preparing high-concentration stock solutions.[1] Proper handling and dilution of the this compound stock solution are critical for accurate and reliable experimental outcomes. These protocols outline the best practices for preparing and utilizing this compound-DMSO solutions in cell-based and biochemical assays.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the preparation and use of DMSO-based stock solutions in biological experiments.

Table 1: Recommended Concentrations for DMSO Solutions

ParameterRecommended ValueNotes
Stock Solution Concentration 1-100 mMThe concentration should be optimized based on the solubility of this compound.
Final DMSO Concentration in Assay ≤ 0.5% (v/v)To minimize cytotoxicity to cells.[1][2]
DMSO for Animal Experiments ≤ 2% (v/v)Higher concentrations may be tolerated in some in vivo models, but should be validated.[2]

Table 2: Storage and Stability of DMSO Stock Solutions

Storage TemperatureDurationRecommendations
-20°C 1-3 monthsAliquot to avoid repeated freeze-thaw cycles.[2][3]
-80°C ≤ 6 monthsPreferred for long-term storage to maintain compound integrity.[2]
Room Temperature Not RecommendedMost compounds are more stable when stored at low temperatures.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be determined prior to starting.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes (amber or covered with foil to protect from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass of this compound:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol :

      • Mass (mg) = 10 mM x 1 mL x 450 g/mol = 4.5 mg

  • Weighing this compound:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[1]

    • If the compound does not fully dissolve, gentle warming of the solution to 37°C or brief sonication can be applied to aid dissolution.[1][3]

  • Sterilization (Optional):

    • If required for the experiment, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.[4] Note that high-temperature sterilization is not recommended.[2]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium to prepare the final working concentrations.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.[4]

    • It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[2]

    • Example for preparing a 10 µM working solution from a 10 mM stock:

      • First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of culture medium. This results in a 100 µM solution.

      • Next, add the required volume of the 100 µM solution to the final volume of the cell culture medium to reach the desired 10 µM concentration.

  • Final DMSO Concentration:

    • Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][2]

    • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental samples.[5]

  • Application to Cells:

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.[6]

    • Gently mix the plate or flask to ensure even distribution of the compound.

    • Incubate the cells under their normal culture conditions for the desired experimental duration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell-based assays.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for a Defined Period treat->incubate analyze Analyze Experimental Endpoint incubate->analyze G Erythroxytriol_P This compound Receptor Cell Surface Receptor Erythroxytriol_P->Receptor Inhibition PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

References

Gas chromatography-mass spectrometry analysis of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a diterpenoid natural product with the chemical formula C₂₀H₃₆O₃.[1] Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units and are often found in plants, fungi, and marine organisms.[2] Due to their structural diversity, they exhibit a wide range of biological activities, making them of significant interest in drug discovery and development. The accurate and sensitive quantification of diterpenoids like this compound in various matrices is crucial for pharmacological and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation from Plant Matrix

This protocol outlines the extraction of this compound from a plant matrix, such as leaves or bark.

Materials:

  • Plant sample (e.g., dried and powdered leaves)

  • Methanol, HPLC grade

  • Dichloromethane (B109758), HPLC grade

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/dichloromethane (1:1, v/v) solvent mixture.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times.

  • Combine all the supernatants.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Filter the extract through a 0.22 µm syringe filter.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of dichloromethane for derivatization.

Derivatization

Due to the presence of hydroxyl groups, this compound requires derivatization to increase its volatility and thermal stability for GC-MS analysis.[5][6] Silylation is a common derivatization technique for this purpose.[7]

Materials:

  • Dried sample extract (reconstituted in dichloromethane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer 100 µL of the reconstituted sample extract into a GC vial insert.

  • Evaporate the dichloromethane under a gentle stream of nitrogen.

  • Add 50 µL of pyridine to the dried extract.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Mode Splitless
Inlet Temperature 280°C
Injection Volume 1 µL
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-600
Data Acquisition Full Scan

Data Presentation

The following tables present hypothetical quantitative data for the analysis of this compound in different plant extracts to demonstrate the application of the described method.

Table 1: Linearity of this compound Calibration Curve

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,543
50758,991
1001,521,045
0.9995

Table 2: Precision and Accuracy of this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Accuracy (%)Precision (RSD, %)
54.8 ± 0.396.06.3
2020.7 ± 1.1103.55.3
8078.9 ± 3.598.64.4

Table 3: Quantification of this compound in Different Plant Samples

Plant Sample IDThis compound Concentration (µg/g of dry weight)
Sample A125.6
Sample B78.2
Sample CNot Detected

Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_results Results plant_sample Plant Sample extraction Solvent Extraction plant_sample->extraction concentration Evaporation & Reconstitution extraction->concentration derivatization Silylation (BSTFA/TMCS) concentration->derivatization gc_ms GC-MS Injection derivatization->gc_ms data_analysis Data Acquisition & Processing gc_ms->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_analyte Analyte Properties cluster_solution Analytical Solution cluster_outcome Outcome erythroxytriol_p This compound (Diterpenoid with -OH groups) low_volatility Low Volatility erythroxytriol_p->low_volatility thermal_instability Thermal Instability erythroxytriol_p->thermal_instability derivatization Derivatization (Silylation) low_volatility->derivatization thermal_instability->derivatization increased_volatility Increased Volatility derivatization->increased_volatility increased_stability Increased Thermal Stability derivatization->increased_stability successful_gcms Successful GC-MS Analysis increased_volatility->successful_gcms increased_stability->successful_gcms

References

Application Notes and Protocols for Cell Culture-Based Cytotoxicity Assays of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a natural product found in plants such as Erythroxylum cuneatum and Sapium discolor.[1] As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step in the drug development process. These application notes provide a framework and detailed protocols for assessing the cytotoxicity of this compound using standard, robust cell culture-based assays.

The described assays measure different hallmarks of cell death, providing a multi-faceted understanding of the compound's effects on cells:

  • MTT Assay: Measures cell viability by assessing mitochondrial metabolic activity.[2]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[3][4]

  • Caspase-3/7 Assay: Detects apoptosis, or programmed cell death, by measuring the activity of key executioner caspases.[5][6]

By employing these three distinct methods, researchers can determine not only the dose-dependent toxicity of this compound but also gain preliminary insights into the potential mechanisms of cell death, such as necrosis or apoptosis.[7][8]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of this compound involves treating cultured cells with the compound and subsequently measuring its effects using various assays. This multi-assay approach ensures a comprehensive evaluation of the compound's biological activity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A Select & Culture Appropriate Cell Line B Prepare this compound Stock & Working Solutions A->B C Seed Cells in 96-Well Plates B->C D Treat Cells with Serial Dilutions of this compound C->D E Incubate for 24, 48, or 72 hours D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Measure Absorbance or Luminescence F->I G->I H->I J Calculate % Viability, % Cytotoxicity, or Fold Change I->J K Determine IC50 Value J->K

Caption: General experimental workflow for cytotoxicity assessment.

Data Presentation: Summarized Results

Quantitative data from the cytotoxicity assays should be tabulated to facilitate comparison and interpretation. The following tables represent example data for a hypothetical experiment using this compound on a cancer cell line (e.g., HeLa).

Table 1: Cell Viability by MTT Assay after 48-hour Treatment

This compound (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2540.088100%
11.1980.07595.5%
100.9810.06178.2%
250.6330.04550.5%
500.3150.02925.1%
1000.1500.01812.0%
IC50 (µM) ~24.5

Table 2: Membrane Integrity by LDH Release Assay after 48-hour Treatment

This compound (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
0 (Spontaneous Release)0.1500.0120%
10.1620.0151.5%
100.2550.02113.1%
250.4800.03541.3%
500.8700.06290.0%
1000.9500.071100.0%
Max Release Control0.9700.055100%

Table 3: Apoptosis Induction by Caspase-3/7 Activity Assay after 24-hour Treatment

This compound (µM)Mean Luminescence (RLU)Std. DeviationFold Change vs. Control
0 (Vehicle Control)15,2301,1501.0
118,5401,3201.2
1045,1003,5803.0
2598,7008,1006.5
50145,60011,2009.6
100151,20012,5009.9

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a quantitative method for determining cell viability based on the metabolic activity of mitochondria.[2][9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which can be dissolved and quantified spectrophotometrically.

A Viable Cell B Add Yellow MTT A->B C Mitochondrial Dehydrogenase B->C D Insoluble Purple Formazan Crystals C->D Reduction E Add Solubilization Solution (e.g., DMSO) D->E F Solubilized Purple Solution E->F G Measure Absorbance at 570 nm F->G

Caption: Principle of the MTT assay for cell viability.

Materials

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle (e.g., DMSO, sterile water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[3][4] The released LDH catalyzes a reaction that results in a colored formazan product, which is proportional to the number of lysed cells.[3][12]

Materials

  • Cell cultures treated with this compound as described above

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (for maximum LDH release control)

  • Stop Solution (if required by the kit)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure

  • Prepare Controls: Set up the following controls on the treatment plate:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which Lysis Buffer (e.g., 10X Triton X-100) will be added.

    • Background: Wells with medium only.

  • Sample Collection: After the treatment incubation period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Maximum Release Lysis: Add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells. Incubate for 45 minutes at 37°C. After incubation, transfer 50 µL of supernatant from these wells to the new plate.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of Stop Solution to each well (if applicable for the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: Caspase-3/7 Activity Assay (Apoptosis)

This assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[13] The assay utilizes a substrate (e.g., a DEVD peptide sequence) conjugated to a reporter molecule (e.g., aminoluciferin).[5] When cleaved by active caspase-3/7, the reporter is released, generating a luminescent or fluorescent signal proportional to the amount of apoptosis.[5][14]

Materials

  • Cell cultures treated with this compound

  • Commercially available Caspase-Glo® 3/7 Assay Kit or similar

  • Opaque-walled 96-well plates (for luminescence)

  • Luminometer or fluorescence microplate reader

Procedure

  • Plate Setup: Seed and treat cells with this compound in opaque-walled 96-well plates as described in the MTT protocol. It is crucial to include vehicle controls and no-cell background controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average background reading from all sample readings. Calculate the fold change in caspase activity by dividing the net luminescence of treated samples by the net luminescence of the vehicle control.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are unknown, many natural cytotoxic compounds induce apoptosis through intrinsic or extrinsic pathways that converge on the activation of executioner caspases like Caspase-3 and Caspase-7.[15] Investigating this pathway is a logical next step if the Caspase-3/7 assay yields positive results.

cluster_0 Potential Mechanisms of this compound cluster_1 Cellular Stress Signals cluster_2 Apoptosis Cascade EP This compound Mito Mitochondrial Stress (Intrinsic Pathway) EP->Mito Receptor Death Receptor Binding (Extrinsic Pathway) EP->Receptor Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified model of potential apoptotic signaling pathways.

References

Application Notes: High-Throughput Screening Methods for Erythroxytriol P Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P and its analogues belong to the diterpenoid class of natural products. Diterpenoids are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] This structural class represents a promising starting point for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid evaluation of large libraries of compounds to identify "hits" that modulate a specific biological target or pathway.[4][5]

These application notes provide detailed protocols for a primary screening cascade designed to identify and characterize the biological activities of this compound analogues. The proposed workflow involves a primary screen to identify activators of the cytoprotective Nrf2 signaling pathway, followed by a counter-screen to eliminate cytotoxic compounds, enabling the selection of promising candidates for further development.

Proposed Screening Strategy

The primary goal is to identify compounds that activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.[6][7] Compounds that show activity in the primary assay will then be subjected to a cytotoxicity assay to assess their effect on cell viability. This two-step process helps to distinguish specific Nrf2 activators from compounds that may produce a signal due to off-target toxicity.

logical_workflow cluster_screening Screening Cascade Library This compound Analogue Library PrimaryScreen Primary HTS: Nrf2-ARE Activation Assay Library->PrimaryScreen PrimaryActives Primary 'Hits' PrimaryScreen->PrimaryActives Identify activators CounterScreen Counter-Screen: Cytotoxicity Assay PrimaryActives->CounterScreen ConfirmedHits Confirmed Non-Toxic Hits CounterScreen->ConfirmedHits Eliminate cytotoxic compounds DoseResponse Dose-Response & EC50/IC50 Determination ConfirmedHits->DoseResponse LeadCandidates Lead Candidates DoseResponse->LeadCandidates

Caption: High-level workflow for screening this compound analogues.

Signaling Pathway of Interest: The Keap1-Nrf2-ARE Axis

The Keap1-Nrf2 pathway is a central regulator of cellular defense against oxidative and electrophilic stress.[6] Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to activators (such as certain small molecules), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[6][7] Pharmacological activation of Nrf2 is a promising therapeutic strategy for diseases involving oxidative stress and inflammation.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 (E3 Ligase) Nrf2->Cul3 presented for ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 binds & sequesters Keap1->Cul3 Cul3->Nrf2 Ub Analogue This compound Analogue (Activator) Analogue->Keap1 modifies Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes initiates transcription

Caption: The Keap1-Nrf2-ARE signaling pathway.

Protocol 1: Primary HTS for Nrf2-ARE Pathway Activators

This protocol describes a cell-based reporter gene assay to identify compounds that activate the Nrf2 pathway. The assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.[6]

Experimental Workflow

Assay_Workflow_Nrf2 cluster_workflow Nrf2-ARE Luciferase Assay Workflow A 1. Seed ARE-reporter cells in 384-well plates B 2. Incubate cells (e.g., 24 hours) A->B C 3. Add this compound analogues & controls (e.g., 10 µM) B->C D 4. Incubate with compounds (e.g., 24 hours) C->D E 5. Add Luciferase reagent D->E F 6. Read Luminescence on plate reader E->F

Caption: Workflow for the Nrf2-ARE luciferase reporter assay.

Methodology
  • Cell Line : AREc32 cells, which are derived from MCF7 human breast cancer cells, stably transfected with a luciferase reporter gene construct driven by AREs.[6]

  • Materials :

    • AREc32 cells

    • DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection)

    • White, solid-bottom 384-well assay plates

    • This compound analogue library dissolved in DMSO

    • Positive Control: Sulforaphane or tBHQ

    • Negative Control: 0.1% DMSO vehicle

    • Luciferase assay reagent (e.g., Bright-Glo™)

    • Luminometer plate reader

  • Procedure :

    • Cell Seeding : Culture AREc32 cells to ~80% confluency. Trypsinize and resuspend cells in fresh medium to a density of 2.5 x 10⁵ cells/mL. Dispense 40 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.

    • Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Addition : Using an automated liquid handler, add 40 nL of the this compound analogues (from a 10 mM stock) to the appropriate wells for a final concentration of 10 µM. Add positive and negative controls to designated wells on each plate.

    • Compound Incubation : Incubate the plates for another 24 hours at 37°C in a 5% CO₂ incubator.

    • Luminescence Reading : Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.

    • Data Acquisition : Shake the plates for 2 minutes to ensure cell lysis and signal stabilization. Read the luminescence signal on a compatible plate reader.

  • Data Analysis :

    • The activity of each compound is calculated as "Fold Induction" over the negative control (DMSO).

    • Assay quality is monitored using the Z'-factor, calculated from the positive and negative controls on each plate. A Z'-factor ≥ 0.5 is considered robust for HTS.[8]

Data Presentation: Primary Screen Results
Compound IDConc. (µM)Luminescence (RLU)Fold Induction (vs. DMSO)Z'-Factor (Plate)Hit Status
DMSO (Negative)N/A15,0001.00.78-
Sulforaphane (Positive)5210,00014.00.78-
EP-Analog-0011018,0001.20.78No
EP-Analog-00210240,00016.00.78Yes
EP-Analog-0031090,0006.00.78Yes

Protocol 2: Counter-Screen for Cytotoxicity

This protocol describes a cell-based assay to measure the cytotoxicity of the "hit" compounds identified in the primary screen. The resazurin (B115843) (Alamar Blue) assay is a common, fluorescence-based method used to quantify cell viability.[9]

Experimental Workflow

Assay_Workflow_Cyto cluster_workflow Cytotoxicity Assay Workflow A 1. Seed cells (e.g., HepG2) in 384-well plates B 2. Incubate cells (e.g., 24 hours) A->B C 3. Add primary 'hits' & controls B->C D 4. Incubate with compounds (e.g., 24 hours) C->D E 5. Add Resazurin reagent D->E F 6. Incubate (1-4 hours) & Read Fluorescence E->F

Caption: Workflow for the resazurin-based cytotoxicity assay.

Methodology
  • Cell Line : A relevant cell line such as HepG2 (human liver cancer cell line) is often used for toxicity screening.

  • Materials :

    • HepG2 cells

    • MEM medium with 10% FBS and 1% Penicillin-Streptomycin

    • Clear-bottom, black-walled 384-well assay plates

    • Hit compounds from primary screen, dissolved in DMSO

    • Positive Control: Doxorubicin or another known cytotoxic agent

    • Negative Control: 0.1% DMSO vehicle

    • Resazurin sodium salt solution (1 mg/mL in PBS)

    • Fluorescence plate reader (Ex/Em: ~560/590 nm)

  • Procedure :

    • Cell Seeding : Seed HepG2 cells in 384-well plates at a density of 5,000 cells per well in 40 µL of medium.

    • Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Addition : Add hit compounds at the same concentration used in the primary screen (e.g., 10 µM). Include positive and negative controls.

    • Compound Incubation : Incubate for 24 hours at 37°C.

    • Reagent Addition : Add 5 µL of resazurin solution to each well.

    • Final Incubation : Incubate for 1-4 hours at 37°C, protected from light, until the negative control wells turn pink/purple.

    • Data Acquisition : Read fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis :

    • Cell viability is calculated as a percentage relative to the negative control (DMSO), after subtracting the background fluorescence (media only wells).

    • Compounds that reduce cell viability below a certain threshold (e.g., 80%) are flagged as cytotoxic and may be deprioritized.

Data Presentation: Cytotoxicity Results for Primary Hits
Compound IDConc. (µM)Fluorescence (RFU)% Cell Viability (vs. DMSO)Cytotoxic Flag
DMSO (Negative)N/A45,000100%No
Doxorubicin (Positive)15,00011%Yes
EP-Analog-002104,50010%Yes
EP-Analog-0031043,20096%No

Conclusion and Next Steps

This HTS cascade provides a robust framework for identifying this compound analogues that act as non-toxic activators of the Nrf2 pathway. Compounds that are confirmed as active and non-toxic (e.g., EP-Analog-003) should be advanced to the next stage of the drug discovery process.[10] This includes dose-response studies to determine potency (EC₅₀ for Nrf2 activation and CC₅₀ for cytotoxicity), followed by secondary assays to confirm the mechanism of action, such as measuring the expression of Nrf2 target genes (e.g., NQO1) via qPCR.[6] Further characterization in more complex, disease-relevant models would then be warranted for the most promising lead candidates.

References

Troubleshooting & Optimization

Improving the yield of Erythroxytriol P chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of erythro-Triols

Disclaimer: The chemical compound "Erythroxytriol P" was not found in publicly available scientific literature. This guide provides information on the synthesis of erythro-triols, a class of compounds with a specific stereochemical arrangement that the requested name implies. The methodologies, troubleshooting, and frequently asked questions are based on established principles of organic chemistry for the synthesis of such polyol compounds.

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chemical synthesis of erythro-triols.

Frequently Asked Questions (FAQs)

Q1: What does the erythro stereochemistry in an erythro-triol refer to?

A1: The terms erythro and threo are used to describe the relative stereochemistry of molecules with two adjacent chiral centers. In a Fischer projection, if two identical or similar substituents on the adjacent chiral carbons are on the same side, the configuration is referred to as erythro.[1][2] For acyclic molecules, this is often visualized in a zig-zag conformation where the main chain is in the plane of the paper; if the two substituents are on the same side of the plane, it is termed syn, which corresponds to the erythro configuration.[2]

Q2: What are the common starting materials for the synthesis of erythro-triols?

A2: Common starting materials include alkenes, particularly allylic alcohols, which can be converted to triols via dihydroxylation.[3][4] Another approach involves using racemic Baylis-Hillman adducts which can be converted to enantiopure triols.[5]

Q3: Which synthetic methods are typically used to achieve erythro selectivity?

A3: Syn-dihydroxylation of an alkene is a primary method for generating an erythro arrangement of two hydroxyl groups. Reagents such as osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation, as they lead to the addition of two hydroxyl groups to the same face of the double bond.[6][7][8][9]

Q4: How can I improve the yield of my erythro-triol synthesis?

A4: Improving the yield often involves optimizing reaction conditions. This includes careful control of temperature, choice of solvent, and the specific reagents used. For dihydroxylation reactions, using a catalytic amount of osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO) can improve efficiency and reduce costs and toxicity.[8] Purification methods, such as chromatography, are also crucial for isolating the desired product from byproducts and unreacted starting materials.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Triol Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Adjust the temperature; some reactions require cooling to prevent side reactions, while others may need heating. - Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). - Optimize the chromatography conditions (e.g., solvent system, column packing).
Poor erythro Selectivity (Formation of threo isomer) - The chosen synthetic route does not favor syn-addition. - The reaction mechanism has competing pathways.- For dihydroxylation of alkenes, use reagents known for syn-addition like OsO₄ or cold, dilute KMnO₄.[6][7][8] - Consider a different synthetic strategy that allows for better stereocontrol.
Formation of Byproducts - Over-oxidation of the starting material or product. - Side reactions due to reactive functional groups.- If using a strong oxidizing agent like KMnO₄, carefully control the reaction time and temperature to avoid cleavage of the carbon-carbon bond.[6] - Protect sensitive functional groups in the starting material before carrying out the synthesis.
Difficulty in Product Isolation - High polarity of the triol product. - Similar polarity of the product and byproducts.- Use a more polar solvent system for chromatography. - Consider derivatizing the hydroxyl groups (e.g., as acetals) to make the product less polar and easier to purify, followed by deprotection.

Experimental Protocols

Protocol 1: syn-Dihydroxylation of an Allylic Alcohol using Osmium Tetroxide

This protocol describes a general procedure for the syn-dihydroxylation of a generic allylic alcohol to form an erythro-1,2,3-triol.

Materials:

  • Allylic alcohol

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5% in t-butanol)

  • Acetone (B3395972)

  • Water

  • Sodium sulfite

  • Magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the allylic alcohol and NMO in a mixture of acetone and water at room temperature.

  • Slowly add a catalytic amount of the osmium tetroxide solution to the reaction mixture with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding sodium sulfite.

  • Stir the mixture for 30 minutes.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired erythro-triol.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_time Increase Reaction Time or Temperature incomplete->optimize_time check_workup Review Workup and Purification complete->check_workup end_node Improved Yield optimize_time->end_node harsh_conditions Harsh Conditions? check_workup->harsh_conditions inefficient_purification Inefficient Purification? check_workup->inefficient_purification harsh_conditions->inefficient_purification No modify_workup Modify Workup (e.g., milder pH) harsh_conditions->modify_workup Yes optimize_chromatography Optimize Chromatography inefficient_purification->optimize_chromatography Yes modify_workup->end_node optimize_chromatography->end_node

Caption: A flowchart for troubleshooting low yield in triol synthesis.

Synthesis Pathway: Alkene to erythro-Triol

G Alkene to erythro-Triol Synthesis start Alkene Starting Material intermediate Cyclic Osmate Ester Intermediate start->intermediate syn-dihydroxylation reagents Reagents: - OsO4 (catalytic) - NMO (co-oxidant) reagents->start product erythro-Triol Product intermediate->product hydrolysis hydrolysis Hydrolysis hydrolysis->intermediate

Caption: General pathway for syn-dihydroxylation of an alkene.

References

Addressing solubility issues of Erythroxytriol P in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Erythroxytriol P in aqueous solutions. Given that this compound is a lipophilic diterpenoid natural product, it is expected to have low aqueous solubility. The following information is designed to help you overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I've added this compound to my aqueous buffer, but it won't dissolve. What is happening?

A1: this compound is a hydrophobic (lipophilic) compound. Such compounds have a low affinity for water and tend to aggregate in aqueous environments to minimize contact with polar water molecules. For a compound to dissolve, the energy required to break its crystal lattice structure and create a space in the solvent must be balanced by the energy released upon its solvation. For hydrophobic compounds like this compound in water, this energy balance is often unfavorable, leading to poor solubility.

Q2: I managed to dissolve this compound in an organic solvent first, but it precipitated when I added my aqueous buffer. Why?

A2: This is a common issue known as "salting out" or precipitation due to a drastic change in solvent polarity. When a concentrated stock of a hydrophobic compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous solution, the overall solvent environment becomes much more polar. This reduces the solubility of the hydrophobic compound, causing it to precipitate out of the solution.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is not recommended due to this compound's inherent hydrophobicity. It is advisable to first prepare a concentrated stock solution in a suitable organic solvent.

Q4: What is the recommended organic solvent for preparing an this compound stock solution?

A4: Based on available data, this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For biological experiments, high-purity, anhydrous DMSO is a commonly used solvent for preparing concentrated stock solutions of hydrophobic compounds.

Q5: How should I store my this compound stock solution?

A5: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term stability, store these aliquots at -20°C or -80°C, protected from light. It is best practice to prepare fresh working solutions from the stock on the day of the experiment.

Troubleshooting Guide for this compound Solubility

If you are encountering issues with the solubility of this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Dissolution Attempts

Before moving to more complex methods, ensure you have covered the basics:

  • Agitation: Vigorously vortex or stir the solution.

  • Gentle Warming: Gently warm the solution. Be cautious with temperature-sensitive compounds.

  • Sonication: Use a bath sonicator to break apart compound aggregates and increase the surface area for dissolution.

If these methods are unsuccessful, proceed to the following formulation strategies.

Step 2: Formulation Strategies for Enhanced Aqueous Solubility

The following tables summarize common techniques to improve the aqueous solubility of hydrophobic compounds. Note: Quantitative data for this compound is not available in the public domain. The data presented below is for other poorly soluble compounds and serves as a representative example of the potential efficacy of these methods.

Table 1: Solubility Enhancement Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2][3][4][5][6]

Co-solventTypical Concentration Range (% v/v) in final solutionExample CompoundFold Increase in Aqueous Solubility (Approx.)
DMSO0.1 - 5%PaclitaxelUp to 500-fold
Ethanol1 - 10%IbuprofenVaries with concentration
PEG 4005 - 20%SimvastatinSignificant increase
Propylene Glycol5 - 20%DiazepamUp to 10-fold
Table 2: Solubility Enhancement Using Surfactants

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[7]

SurfactantTypical Concentration Range (% w/v)Example CompoundFold Increase in Aqueous Solubility (Approx.)
Polysorbate 80 (Tween® 80)0.1 - 2%Griseofulvin~5-fold
Polysorbate 20 (Tween® 20)0.1 - 2%ItraconazoleSignificant increase
Cremophor® EL0.5 - 5%Paclitaxel>1000-fold
Sodium Dodecyl Sulfate (SDS)0.1 - 1%Albendazole~150,000-fold (with methyl-β-cyclodextrin)[8]
Table 3: Solubility Enhancement Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, increasing their water solubility.[9][10][11]

Cyclodextrin (B1172386)Typical Molar Ratio (Drug:CD)Example CompoundFold Increase in Aqueous Solubility (Approx.)
β-Cyclodextrin (β-CD)1:1 to 1:2Piroxicam~5-fold
Hydroxypropyl-β-CD (HP-β-CD)1:1 to 1:5ItraconazoleUp to 200-fold
Sulfobutylether-β-CD (SBE-β-CD)1:1 to 1:5CarbamazepineUp to 100-fold
Methyl-β-cyclodextrin1:5Albendazole~150,000-fold (with SDS)[8]

Experimental Protocols

Protocol 1: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" thermodynamic solubility assay.[12]

  • Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) and quantify the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS. A standard calibration curve of this compound should be prepared for accurate quantification.[13]

Protocol 2: Solubility Enhancement using a Co-solvent
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).

  • Working Solution Preparation: Add the stock solution dropwise to the vortexing aqueous buffer to achieve the desired final concentration of this compound. The final concentration of the co-solvent should be kept to a minimum, typically below 1% (v/v) for most cell-based assays, to avoid solvent toxicity.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it can be used for the experiment. If precipitation occurs, the final concentration of this compound may be above its solubility limit in the co-solvent/buffer mixture.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for poorly water-soluble compounds.[14][15]

  • Mixing: Place a specific molar ratio of cyclodextrin (e.g., HP-β-CD) and this compound in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the powder mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder.

  • Reconstitution: The resulting powder, which contains the this compound-cyclodextrin inclusion complex, can then be dissolved in the aqueous buffer for your experiment.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: this compound insoluble in aqueous buffer initial_steps Initial Steps: - Agitation (Vortex) - Gentle Warming - Sonication start->initial_steps check1 Is the compound dissolved? initial_steps->check1 cosolvent Try Co-solvent Method: - Prepare stock in DMSO/Ethanol - Dilute into aqueous buffer check1->cosolvent No end_success Success: Proceed with experiment check1->end_success Yes check2 Is the compound dissolved? cosolvent->check2 surfactant Try Surfactant Method: - Add Tween® 80 or Polysorbate 20 to the aqueous buffer check2->surfactant No check2->end_success Yes check3 Is the compound dissolved? surfactant->check3 cyclodextrin Try Cyclodextrin Method: - Prepare inclusion complex (e.g., with HP-β-CD) check3->cyclodextrin No check3->end_success Yes check4 Is the compound dissolved? cyclodextrin->check4 check4->end_success Yes end_fail Failure: Re-evaluate concentration and formulation strategy check4->end_fail No

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Workflow for Solubility Testing

G start Start: Determine Aqueous Solubility of this compound prepare_suspension Prepare Suspension: Add excess this compound to aqueous buffer start->prepare_suspension equilibrate Equilibrate: Shake/rotate for 24-48h at constant temperature prepare_suspension->equilibrate separate Separate Phases: Centrifuge or filter to remove undissolved solid equilibrate->separate quantify Quantify Supernatant: Use HPLC-UV or LC-MS to measure concentration separate->quantify end Result: Aqueous Solubility Value quantify->end

Caption: A standard workflow for determining aqueous solubility.

References

Stability problems of Erythroxytriol P in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Erythroxytriol P in various solvents. The information is intended for researchers, scientists, and professionals in drug development to troubleshoot and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a solution?

A1: The stability of a compound like this compound in solution is influenced by several factors. The most common include:

  • pH: The acidity or alkalinity of the solvent can catalyze degradation reactions. For many organic molecules, stability is optimal within a narrow pH range.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can impact stability. For instance, aqueous solutions can lead to hydrolysis, while certain organic solvents might be more inert.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light Exposure: Photodegradation can occur if the compound is sensitive to specific wavelengths of light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: How do I select an appropriate solvent to maximize the stability of this compound?

A2: Solvent selection is critical for maintaining the integrity of your compound. Consider the following steps:

  • Review Literature: Check for any published data on this compound or structurally similar compounds for compatible solvents.

  • Consider Polarity: Match the polarity of the solvent with this compound to ensure good solubility, which can sometimes indirectly influence stability.

  • Preliminary Screening: If no data is available, perform a small-scale, short-term stability study with a few common laboratory solvents (e.g., water, saline, phosphate (B84403) buffers at different pHs, ethanol, DMSO, acetonitrile).

  • Analyze for Degradation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of degradation products.

Q3: What are the typical signs that this compound might be degrading in my experiment?

A3: Degradation can manifest in several ways:

  • Visual Changes: A change in color or the appearance of precipitate in the solution.

  • Chromatographic Changes: When analyzing by techniques like HPLC, you may observe:

    • A decrease in the peak area of the parent compound (this compound).

    • The appearance of new peaks corresponding to degradation products.[1]

    • A shift in the retention time of the parent peak.

  • Functional Changes: A decrease or loss of the expected biological or chemical activity of the compound.

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation or stress study involves intentionally exposing the compound to harsh conditions (e.g., high temperature, extreme pH, strong light, oxidizing agents) to accelerate its degradation.[2] This is a crucial part of drug development and stability testing for several reasons:

  • Identifies Degradation Pathways: It helps to understand how the compound is likely to degrade under various conditions.

  • Develops Stability-Indicating Methods: The information is used to develop and validate analytical methods (like HPLC) that can accurately measure the compound in the presence of its degradation products.[3]

  • Informs Formulation and Storage: The results guide the development of stable formulations and recommend appropriate storage conditions.

Troubleshooting Guide: Stability Issues with this compound

Problem 1: My this compound is showing rapid degradation in an aqueous buffer. What are my options?

Possible Cause & Solution:

  • pH-mediated Hydrolysis: this compound may be unstable at the current pH of your buffer.

    • Troubleshooting Step: Conduct a pH stability screen by preparing solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9). Monitor the stability over time using HPLC to identify the optimal pH range. For some compounds, acidic conditions can be less degrading than alkaline conditions.[1]

    • Example: Studies on other compounds have shown that degradation can be significantly faster at alkaline pH compared to acidic or neutral pH.[1][4]

  • Oxidation: Dissolved oxygen in the aqueous buffer could be causing oxidative degradation.

    • Troubleshooting Step: Prepare your buffers with degassed water and consider purging the solution and the headspace of your vial with an inert gas like nitrogen or argon. The addition of antioxidants could also be explored, but potential interactions with this compound must be evaluated.

Problem 2: I'm observing multiple new peaks in my HPLC chromatogram after storing my this compound stock solution for a week. What does this mean?

Possible Cause & Solution:

  • Compound Degradation: The new peaks are likely degradation products of this compound.

    • Troubleshooting Step 1: Confirm Degradation: Re-analyze a freshly prepared standard of this compound to ensure the new peaks are not an artifact of the analytical system. Compare the chromatograms; the presence of new peaks in the stored sample that are absent in the fresh sample confirms degradation.[1]

    • Troubleshooting Step 2: Evaluate Storage Conditions:

      • Temperature: If stored at room temperature, try storing at 4°C or -20°C.

      • Light: If stored in clear vials, switch to amber vials to protect from light.

      • Solvent: The solvent itself may be promoting degradation. Consider preparing smaller, single-use aliquots of your stock solution and storing them at a low temperature to minimize freeze-thaw cycles.

Data on Compound Stability in Different Solvents

While specific data for this compound is not available, the following tables, based on studies of other organic compounds, illustrate how stability can be presented and interpreted.

Table 1: Effect of pH on the Degradation of a Compound in Aqueous Solution

pH% Degradation after 24 hours
3.05%
5.015%
7.430%
9.065%

This table exemplifies how a compound's degradation can increase with rising pH.

Table 2: Degradation Rate Constants of a Compound in Various Solvents

SolventApparent First-Order Rate Constant (kobs) min-1
1-Butanol1.24 x 10-4
Acetonitrile2.04 x 10-4
Water (pH 7.5)0.69 x 10-4
Water (pH 12.0)19.50 x 10-4

Data adapted from a study on Moxifloxacin (B1663623), illustrating the impact of solvent type and pH on degradation kinetics.[4][5]

Experimental Protocols

Protocol: General Stability Assessment of this compound using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Buffers of desired pH

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • HPLC column appropriate for the analysis of this compound

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions at a concentration suitable for HPLC analysis (e.g., 10 µg/mL).

3. Stability Study Setup:

  • Divide the working solution into several aliquots in appropriate vials (clear for photostability testing, amber for light protection).

  • Expose the aliquots to different conditions:

    • Control: Store at a condition known to be stable (e.g., -20°C, protected from light).

    • Room Temperature: Store at ambient temperature (e.g., 25°C).

    • Elevated Temperature: Store at a higher temperature (e.g., 40°C or 60°C).

    • Photostability: Expose to a controlled light source (as per ICH Q1B guidelines).

4. Time-Point Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each condition.

  • Analyze each aliquot by HPLC.

5. HPLC Analysis:

  • Inject a standard volume of each sample onto the HPLC system.

  • Record the chromatograms.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time for each condition.

  • Identify and quantify any major degradation products.

Visualizations

Below are diagrams illustrating key workflows and concepts in stability testing.

G cluster_prep Preparation cluster_exposure Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Prepare Working Solutions in Test Solvents A->B C Temperature (e.g., 25°C, 40°C) B->C D pH (e.g., 3, 7, 9) B->D E Light (UV/Vis) B->E F Collect Aliquots at Time Points C->F D->F E->F G HPLC Analysis F->G H Quantify Parent Compound & Degradants G->H I Determine Degradation Rate H->I

Caption: Experimental workflow for assessing the stability of this compound.

G action_node action_node start Instability Observed? q1 Aqueous Solution? start->q1 Yes q2 Light Sensitive? q1->q2 No a1 Conduct pH Screen (pH 3-9) q1->a1 Yes a3 Use Amber Vials Work in Low Light q2->a3 Yes a4 Store at Lower Temp. (4°C or -20°C) q2->a4 No a1->q2 a2 Use Degassed Solvents Add Antioxidant a3->a4 a5 Consider Alternative Organic Solvent a4->a5

Caption: Decision tree for troubleshooting this compound stability issues.

G cluster_conditions Stress Factors EP This compound Intermediate Reactive Intermediate EP->Intermediate DP1 Degradation Product A (e.g., Hydrolyzed) Intermediate->DP1 DP2 Degradation Product B (e.g., Oxidized) pH High/Low pH pH->Intermediate Hydrolysis Light Light (hv) Light->Intermediate Photolysis Oxygen Oxygen Oxygen->DP2 Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Overcoming challenges in Erythroxytriol P quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Erythroxytriol P in biological samples. Our aim is to help you overcome common challenges and ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when quantifying this compound in biological matrices like plasma or urine?

The primary challenges in the quantification of this compound include:

  • Matrix Effects: Interference from endogenous components of the biological sample can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[1][2][3]

  • Low Recovery: Inefficient extraction of this compound from the biological matrix during sample preparation can result in poor sensitivity and underestimation of its concentration.

  • Poor Sensitivity: The low endogenous or administered concentrations of this compound may be below the limit of detection of the analytical method.

  • Analyte Stability: Degradation of this compound during sample collection, storage, or processing can lead to variable and inaccurate measurements.

  • Lack of a Suitable Internal Standard: An appropriate internal standard is crucial for correcting for variability in sample preparation and instrument response.

Q2: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects is critical for accurate quantification.[1][3] Strategies include:

  • Effective Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) instead of simple protein precipitation (PPT) can remove a larger portion of interfering matrix components.[2]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is a key strategy.[3] This can involve adjusting the gradient, changing the column chemistry, or using a different mobile phase.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it co-elutes and experiences similar matrix effects, providing the most accurate correction.

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.

Q3: What should I do if I'm observing low recovery of this compound?

Low recovery is often related to the sample preparation method. To troubleshoot this:

  • Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for liquid-liquid extraction (LLE) or protein precipitation to find the optimal conditions for this compound solubility.

  • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Test a range of pH values for your extraction solvent.

  • Evaluate Different SPE Sorbents: If using solid-phase extraction, screen different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find one that effectively retains and elutes this compound.

  • Check for Protein Binding: this compound may bind to plasma proteins. Techniques to disrupt protein binding, such as the addition of an organic solvent or altering the pH, should be evaluated.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry Screen different C18 columns from various manufacturers or consider alternative chemistries like phenyl-hexyl or cyano phases.
Suboptimal Mobile Phase Optimize the mobile phase composition. For reversed-phase chromatography, adjust the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase. Test different additives like formic acid or ammonium (B1175870) formate.[4]
Injection Solvent Incompatibility Ensure the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion. Ideally, the injection solvent should be weaker than the mobile phase.
Column Overloading Reduce the injection volume or the concentration of the sample.
Column Contamination Implement a robust column washing step in your gradient to remove strongly retained matrix components.[4] If necessary, flush the column with a strong solvent or replace it.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Automate liquid handling steps where possible. Ensure thorough vortexing and centrifugation. Pay close attention to consistent timing for each step.
Analyte Instability Investigate the stability of this compound in the biological matrix at different temperatures (room temperature, 4°C, -80°C) and through freeze-thaw cycles. Add stabilizers if necessary.
Instrument Fluctuation Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing consistently. Monitor for fluctuations in pump pressure and spray stability.
Improper Internal Standard Use Ensure the internal standard is added at a consistent concentration to all samples, calibrators, and QCs at the beginning of the sample preparation process.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, calibrator, or QC, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: [M+H]+ → Fragment 1, [M+H]+ → Fragment 2

      • Internal Standard: [M+H]+ → Fragment

Quantitative Data Summary

The following tables summarize hypothetical data from a method development experiment for this compound, comparing two different sample preparation techniques.

Table 1: Recovery of this compound

Sample Preparation Method Low QC (10 ng/mL) Medium QC (100 ng/mL) High QC (1000 ng/mL)
Protein Precipitation (PPT) 85.2%88.1%86.5%
Solid-Phase Extraction (SPE) 95.7%97.2%96.3%

Table 2: Matrix Effect for this compound

Sample Preparation Method Low QC (10 ng/mL) Medium QC (100 ng/mL) High QC (1000 ng/mL)
Protein Precipitation (PPT) 75.4% (Ion Suppression)78.9% (Ion Suppression)80.1% (Ion Suppression)
Solid-Phase Extraction (SPE) 98.1%99.5%101.2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Inaccurate or Imprecise Results Check_System System Suitability Passed? Start->Check_System Check_IS Internal Standard Response Consistent? Check_System->Check_IS Yes Fix_System Troubleshoot LC-MS/MS System Check_System->Fix_System No Investigate_ME Investigate Matrix Effects Check_IS->Investigate_ME Yes Fix_IS Review IS Addition Procedure Check_IS->Fix_IS No Optimize_SP Optimize Sample Preparation Investigate_ME->Optimize_SP Optimize_LC Optimize Chromatography Investigate_ME->Optimize_LC Revalidate Re-validate Method Optimize_SP->Revalidate Optimize_LC->Revalidate Fix_System->Start Fix_IS->Start

Caption: Troubleshooting logic for this compound assay issues.

References

Technical Support Center: Refining Erythroxytriol P Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Erythroxytriol P for in vivo animal studies. Given the limited publicly available data on this compound, this guide synthesizes information from studies on extracts of Erythroxylum cuneatum, a plant source of the compound, and general principles of preclinical animal research.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a rodent model?

Q2: What is the most appropriate route of administration for this compound in animal studies?

A2: The optimal route of administration will depend on the physicochemical properties of this compound (e.g., solubility) and the objectives of your study. Common routes for preclinical studies include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). For initial studies with a novel compound where oral bioavailability is unknown, parenteral routes such as IP or IV are often used to ensure systemic exposure. Given that this compound is a natural product, its solubility in aqueous vehicles should be determined to select an appropriate formulation.

Q3: What are the potential toxicological effects of this compound to monitor in my animal studies?

A3: While specific toxicological data for this compound is scarce, its origin from the Erythroxylum genus, known for psychoactive compounds, suggests that central nervous system (CNS) effects should be monitored.[3] In an acute toxicity study of E. cuneatum extracts, signs of toxicity leading to lethality were observed at higher doses.[1][2] Therefore, it is essential to monitor animals for any behavioral changes, signs of neurotoxicity (e.g., tremors, ataxia, sedation), as well as general signs of distress (e.g., weight loss, changes in food and water intake, ruffled fur). A comprehensive toxicological evaluation should include daily clinical observations, body weight measurements, and, at the study endpoint, gross necropsy and histopathological analysis of key organs.

Q4: How can I troubleshoot unexpected results or adverse events in my in vivo study with this compound?

A4: Unexpected results or adverse events can arise from various factors, including incorrect dosage, inappropriate route of administration, or unforeseen biological effects of the compound. A systematic troubleshooting approach is recommended. This can involve verifying the formulation and dose calculations, reviewing the administration technique, and carefully observing the animals for any specific clinical signs that might indicate the nature of the adverse event. The troubleshooting diagram below provides a logical workflow for addressing common issues.

Data Presentation

Table 1: Summary of In Vivo Data from Erythroxylum cuneatum Leaf Extracts

ParameterValueSpeciesRoute of AdministrationSource
Alkaloid Extract LD50416.86 mg/kgMouseNot Specified[1][2]
Aqueous Extract LD50316.23 mg/kgMouseNot Specified[1][2]
Anti-inflammatory Dose25 mg/kg & 50 mg/kgRatNot Specified[4]

Disclaimer: The data presented above is for crude extracts of Erythroxylum cuneatum and not for purified this compound. This information should be used as a preliminary guide and adapted with caution for studies with the pure compound.

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice
  • Objective: To determine a range of tolerated doses of this compound for subsequent efficacy studies.

  • Animals: Male or female ICR mice, 8-10 weeks old.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline). The final injection volume should not exceed 10 mL/kg.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

    • Group 5: 300 mg/kg this compound

  • Procedure:

    • Administer a single dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

    • Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity.

    • Record clinical observations and body weights daily for 14 days.

  • Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant morbidity or more than 10% body weight loss.

Protocol 2: Acute Toxicity (LD50) Study in Mice (Up-and-Down Procedure)
  • Objective: To determine the median lethal dose (LD50) of this compound.

  • Animals: Female ICR mice, 8-10 weeks old.

  • Procedure:

    • Administer a single dose of this compound to one animal at the starting dose (e.g., 1/10th of the estimated LD50 from the dose-range finding study).

    • Observe the animal for 48 hours.

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 1.5-2.0).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • Continue this procedure until the criteria for stopping are met (e.g., a sufficient number of dose reversals have occurred).

  • Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualizations

Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Second Messenger Second Messenger Receptor->Second Messenger Activates Kinase Cascade Kinase Cascade Second Messenger->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Cellular Response Cellular Response Transcription Factor->Cellular Response Regulates Gene Expression Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Protocol Design Protocol Design Compound Formulation Compound Formulation Protocol Design->Compound Formulation Animal Acclimatization Animal Acclimatization Compound Formulation->Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Clinical Observation Clinical Observation Dosing->Clinical Observation Data Collection Data Collection Clinical Observation->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation Troubleshooting_Guide Unexpected Outcome Unexpected Outcome Verify Formulation Verify Formulation Unexpected Outcome->Verify Formulation Review Dosing Review Dosing Verify Formulation->Review Dosing [OK] Re-evaluate Protocol Re-evaluate Protocol Verify Formulation->Re-evaluate Protocol [Issue Found] Assess Animal Health Assess Animal Health Review Dosing->Assess Animal Health [OK] Review Dosing->Re-evaluate Protocol [Issue Found] Consult Vet Consult Vet Assess Animal Health->Consult Vet [Adverse Event] Modify Study Design Modify Study Design Assess Animal Health->Modify Study Design [Compound Effect]

References

Minimizing degradation of Erythroxytriol P during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Erythroxytriol P during extraction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation during extraction?

This compound is a diterpenoid natural product with the chemical formula C₂₀H₃₆O₃.[1][2] Like many other terpenoids, its structure contains reactive functional groups, including hydroxyl groups and a hydrocarbon backbone, making it susceptible to degradation under certain experimental conditions. The primary pathways for degradation include oxidation, thermal decomposition, photodegradation, and hydrolysis.[1][2][3]

Q2: What are the main factors that can cause the degradation of this compound during extraction?

Several factors can contribute to the degradation of this compound:

  • High Temperatures: Terpenoids are often heat-sensitive. Elevated temperatures during extraction can lead to the breakdown of the molecule.[1][4][5][6] Some terpenes can start to degrade at temperatures as low as 70°F (21°C).[2][5][6]

  • Exposure to Light: UV radiation, particularly from direct sunlight, can induce photodegradation, breaking chemical bonds and leading to the formation of altered compounds.[1][2][7]

  • Presence of Oxygen: The double bonds present in the terpene structure are susceptible to oxidation, which can introduce new functional groups like ketones or aldehydes, thereby altering the molecule.[1][2][4]

  • Extreme pH: The stability of compounds with hydroxyl groups can be pH-dependent. Highly acidic or alkaline conditions can catalyze degradation reactions.[8][9]

  • Choice of Solvent: Aggressive solvents can sometimes promote degradation or isomerization of the target compound.[4]

Q3: How can I minimize the degradation of this compound during the extraction process?

To minimize degradation, consider the following strategies:

  • Temperature Control: Employ low-temperature extraction methods. If heat is necessary, use the lowest effective temperature for the shortest possible duration.[5][6][10]

  • Light Protection: Conduct extractions in a dark environment or use amber-colored glassware to protect the sample from light.[1][2]

  • Inert Atmosphere: To prevent oxidation, perform the extraction under an inert atmosphere, such as nitrogen or argon.[1][2]

  • pH Management: Maintain a neutral or slightly acidic pH during extraction, as extreme pH levels can be detrimental.

  • Solvent Selection: Choose a solvent system that is effective for extraction but gentle on the compound. Ethanol or methanol (B129727) are often good starting points for polar compounds.[11][12]

  • Use of Antioxidants: The addition of antioxidants to the extraction solvent can help to quench free radicals and prevent oxidative degradation.[13][14][15][16]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of this compound Degradation during extraction.Review your protocol for potential degradation factors. Implement protective measures such as lower temperature, light protection, and use of an inert atmosphere.[1][2][6]
Incomplete extraction.Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and particle size of the plant material. Consider using techniques like ultrasound-assisted extraction to improve efficiency.[17]
Presence of unexpected peaks in analytical results (e.g., HPLC, GC-MS) Degradation products.Compare the molecular weights and fragmentation patterns of the unknown peaks with potential degradation products of this compound (e.g., oxidized or dehydrated forms).[1][3]
Isomerization.High temperatures or extreme pH can cause isomerization. Use milder extraction conditions.[4]
Discoloration of the extract Oxidation or other chemical reactions.This can be a sign of degradation. Use antioxidants and protect the extraction from light and oxygen.[1][2]

Experimental Protocols

Protocol 1: Cold Maceration for this compound Extraction

This protocol is designed to minimize thermal degradation.

  • Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place the powdered plant material in a sealed, amber-colored container.

    • Add a suitable solvent (e.g., 70% ethanol) at a 1:10 solid-to-liquid ratio.

    • To inhibit oxidation, consider adding an antioxidant like ascorbic acid (0.1% w/v) to the solvent.[13]

    • Purge the container with nitrogen gas before sealing.

    • Macerate the mixture at a controlled low temperature (e.g., 4°C) for 24-48 hours with occasional gentle agitation.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).

  • Storage: Store the final extract at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

UAE can enhance extraction efficiency at lower temperatures and shorter times.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Suspend the powdered plant material in the chosen solvent (e.g., methanol) in an extraction vessel.

    • Place the vessel in an ultrasonic bath with temperature control.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) for a defined period (e.g., 30 minutes) while maintaining a low temperature (e.g., 25°C).

  • Post-Extraction: Follow the filtration, concentration, and storage steps outlined in Protocol 1.

Data Presentation

Table 1: General Impact of Extraction Conditions on Terpenoid Stability

Parameter Condition Potential Impact on this compound Recommendation
Temperature > 40°CIncreased rate of thermal degradation and evaporation.[5][6]Maintain extraction temperature below 40°C.
Light UV or prolonged direct lightPhotodegradation, leading to altered chemical structures.[1][2]Use amber glassware or work in a dark environment.
Oxygen Atmospheric exposureOxidation of the molecule, forming new compounds.[1][4]Use an inert atmosphere (e.g., nitrogen, argon).
pH < 4 or > 8Potential for acid or base-catalyzed degradation.Maintain a pH range of 5-7.

Visualizations

Extraction_Workflow Workflow for Minimizing this compound Degradation cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_final Final Product prep Grind Plant Material extraction Solvent Addition (e.g., 70% Ethanol + Antioxidant) prep->extraction protection Protective Measures: - Low Temperature (4°C) - Dark Environment - Inert Atmosphere (N2) extraction->protection maceration Maceration / Sonication protection->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator < 40°C) filtration->concentration storage Store Extract at -20°C (Amber vial, N2 atmosphere) concentration->storage

Caption: A generalized workflow for this compound extraction with protective measures.

Degradation_Factors Key Factors Leading to this compound Degradation Erythroxytriol_P This compound Degradation Degradation Products Temp High Temperature Light Light Exposure (UV) Oxygen Oxygen (Air) pH Extreme pH Temp->Degradation Light->Degradation Oxygen->Degradation pH->Degradation

Caption: Factors contributing to the degradation of this compound.

References

Troubleshooting inconsistent results in Erythroxytriol P bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythroxytriol P bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Variability Between Replicate Wells

Question: I am observing significant variability between my replicate wells in my this compound assay. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can obscure the true biological effect of this compound. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).[1][2][3]

  • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding.[1]

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[1][2]

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1][4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[1][4]

  • Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.[1]

Summary of Causes and Solutions for High Variability:

Potential Cause Recommended Solution
Inaccurate PipettingUse calibrated pipettes and consistent technique.[1][2][3]
Uneven Cell SeedingGently swirl cell suspension before and during plating.[1]
Inadequate Reagent MixingGently tap the plate after adding reagents.[1][2]
Edge EffectsAvoid using outer wells for samples; fill with media instead.[1][4]
Inconsistent IncubationEnsure uniform temperature and CO2 levels in the incubator.[1]

2. Poor or No Signal in the Assay

Question: My this compound bioassay is showing very low or no signal. What could be the problem?

Answer: A lack of signal can be frustrating and may point to several issues with the assay components or procedure.

Troubleshooting Steps:

  • Reagent Preparation and Storage: Ensure all reagents, including this compound stock solutions, are prepared correctly and have been stored under the recommended conditions to prevent degradation.[2][5]

  • Cell Health: The health and viability of the cells are critical for a robust assay response. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[1]

  • Assay Protocol: Carefully review the entire assay protocol to ensure no steps were missed or altered.[6] Pay close attention to incubation times and temperatures.[3]

  • Detection Wavelength/Method: Verify that the plate reader is set to the correct wavelength or detection mode for your assay (e.g., absorbance, fluorescence, luminescence).[2][3]

  • This compound Activity: Since this compound is a natural product, its purity and activity can vary between batches.[5] Consider performing a dose-response curve to determine the optimal concentration.

Troubleshooting Workflow for No/Low Signal:

G Start No/Low Signal Detected CheckReagents Verify Reagent Preparation and Storage Start->CheckReagents CheckCells Assess Cell Health and Viability CheckReagents->CheckCells Reagents OK End Signal Restored CheckReagents->End Issue Found & Corrected CheckProtocol Review Assay Protocol for Errors CheckCells->CheckProtocol Cells Healthy CheckCells->End Issue Found & Corrected CheckReader Confirm Plate Reader Settings CheckProtocol->CheckReader Protocol Correct CheckProtocol->End Issue Found & Corrected OptimizeConcentration Perform Dose-Response for this compound CheckReader->OptimizeConcentration Settings Correct CheckReader->End Issue Found & Corrected OptimizeConcentration->End

Caption: Troubleshooting workflow for no/low signal.

3. Inconsistent Batch-to-Batch Results with this compound

Question: We are seeing different results with different batches of this compound. Why is this happening?

Answer: As this compound is a natural product, variability between batches can occur. It is crucial to ensure the consistency of the compound itself.

Troubleshooting Steps:

  • Purity Verification: It is recommended to verify the purity of each new batch of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[5]

  • Stability Assessment: The stability of this compound in your specific assay medium should be evaluated. Perform a time-course experiment to assess its stability and activity over the duration of the assay.[5]

  • Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., -20°C, desiccated, protected from light) to prevent degradation.[5]

Recommended QC for New Batches of this compound:

QC Test Methodology Acceptance Criteria
Purity AnalysisHPLC-UV>98% Purity
Identity ConfirmationMass SpectrometryMatches expected molecular weight of 324.5 g/mol
Bioactivity AssayStandardized in-house bioassayIC50 within ± 2-fold of the reference lot

Hypothetical this compound Signaling Pathway

This compound is hypothesized to exert its effects by modulating a specific G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades that influence neurotransmitter release.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erythroxytriol_P This compound GPCR GPCR Erythroxytriol_P->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phospho-CREB CREB->pCREB Gene_Expression Gene Expression (Neurotransmitter Synthesis) pCREB->Gene_Expression Promotes

References

Validation & Comparative

Unraveling the Psychoactive Landscape of Tropane Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the psychoactive effects of tropane (B1204802) alkaloids, including the elusive Erythroxytriol P, remains a challenge due to the limited availability of specific pharmacological data for the latter. While this compound has been identified as a naturally occurring tropane alkaloid and a potential precursor to cocaine, detailed studies on its psychoactive properties and receptor binding affinities are not publicly available. However, a comparative analysis of well-characterized tropane alkaloids such as cocaine, atropine (B194438), and scopolamine (B1681570) can provide a valuable framework for understanding the structure-activity relationships within this complex class of compounds.

This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of the psychoactive effects of major tropane alkaloids. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways.

Comparative Psychoactive Effects and Receptor Binding Affinities

The distinct psychoactive effects of tropane alkaloids are primarily determined by their differential affinities for various neurotransmitter transporters and receptors. Cocaine's stimulant effects are largely attributed to its inhibition of monoamine transporters, while atropine and scopolamine exert their influence through antagonism of muscarinic acetylcholine (B1216132) receptors.

Quantitative Receptor Binding Data

The following table summarizes the receptor binding affinities (Ki, Kd) of cocaine, atropine, and scopolamine for key molecular targets. Lower Ki and Kd values indicate higher binding affinity.

AlkaloidTargetBinding Affinity (Ki/Kd in nM)Primary Psychoactive Effect
Cocaine Dopamine (B1211576) Transporter (DAT)~7 (Kd)[1][2]Stimulant, Euphoria
Serotonin (B10506) Transporter (SERT)Varies (Inhibits reuptake)[3][4]Mood alteration
Norepinephrine Transporter (NET)Varies (Inhibits reuptake)[5][6]Increased arousal
Atropine Muscarinic Acetylcholine Receptors (M1, M2, M3, M4, M5)~0.4-0.7 (dissociation equilibrium constant)[7], ~1 (KD)[8]Anticholinergic, Deliriant
5-HT3 Receptors~7940 (Ki)[9](Secondary effect)
Scopolamine Muscarinic Acetylcholine ReceptorsHigh affinity (nM range)[10][11]Anticholinergic, Sedative, Amnesic
5-HT3 Receptors~6760 (Ki)[9](Secondary effect)

Note: Data for this compound is not available in the current scientific literature.

Experimental Protocols

The quantitative data presented above are typically obtained through the following key experimental methodologies:

Radioligand Binding Assays

This technique is used to determine the affinity of a drug (like a tropane alkaloid) for a specific receptor or transporter.

Methodology:

  • Tissue Preparation: Brain tissue or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate cell membranes.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the target and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (the tropane alkaloid).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to calculate the inhibition constant (Ki) or dissociation constant (Kd) of the test compound. The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. The Kd value is the concentration of ligand at which half of the available receptors are occupied at equilibrium.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of living animals following drug administration, providing insight into the drug's effect on neurotransmitter reuptake.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.

  • Perfusion: A physiological solution (perfusate) is slowly pumped through the probe.

  • Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate, which is then collected.

  • Analysis: The collected samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to measure the concentrations of neurotransmitters such as dopamine, serotonin, and norepinephrine.

  • Drug Administration: The animal is administered the test compound, and subsequent changes in neurotransmitter levels are monitored over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the psychoactive effects of tropane alkaloids.

Cocaine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine_Vesicle Dopamine Vesicles Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release Dopamine_Synapse Dopamine Dopamine_Released->Dopamine_Synapse Dopamine_Synapse->DAT Reuptake (Blocked) Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binds Postsynaptic_Effect Increased Signaling (Euphoria) Dopamine_Receptor->Postsynaptic_Effect Activates

Caption: Mechanism of action of cocaine at the dopamine synapse.

Anticholinergic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine_Vesicle Acetylcholine Vesicles Acetylcholine_Released Acetylcholine Acetylcholine_Vesicle->Acetylcholine_Released Release Acetylcholine_Synapse Acetylcholine Acetylcholine_Released->Acetylcholine_Synapse Muscarinic_Receptor Muscarinic Receptor Acetylcholine_Synapse->Muscarinic_Receptor Binds Postsynaptic_Effect Blocked Signaling Muscarinic_Receptor->Postsynaptic_Effect Inhibits Atropine_Scopolamine Atropine/ Scopolamine Atropine_Scopolamine->Muscarinic_Receptor Antagonizes

Caption: Antagonistic action of atropine and scopolamine at muscarinic receptors.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_microdialysis In Vivo Microdialysis Tissue_Prep Tissue Homogenization Incubation Incubation with Radioligand & Alkaloid Tissue_Prep->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki/Kd Counting->Analysis Probe_Implant Probe Implantation Perfusion Perfusion & Sample Collection Probe_Implant->Perfusion HPLC HPLC Analysis of Neurotransmitters Perfusion->HPLC Data_Collection Monitor Neurotransmitter Levels Perfusion->Data_Collection Drug_Admin Administer Alkaloid Drug_Admin->Data_Collection

Caption: Workflow for key experimental protocols in psychoactive drug research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Erythroxytriol P, a diterpenoid natural product found in plant species of the Erythroxylum and Sapium genera. As a compound of interest for its potential biological activities, robust and reliable analytical methods are crucial for research and development. This document outlines a cross-validation study to compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on a hypothetical cross-validation study.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.998> 0.997> 0.999
Limit of Detection (LOD) 10 ng/mL5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL15 ng/mL0.5 ng/mL
Accuracy (% Recovery) 95-105%92-108%98-102%
Precision (% RSD) < 5%< 7%< 3%
Specificity ModerateHighVery High
Sample Throughput HighModerateModerate
Cost LowModerateHigh

Experimental Workflows and Signaling Pathways

To ensure the reliability and consistency of analytical data, a structured cross-validation workflow is essential. The following diagram illustrates the key stages of the cross-validation process, from sample preparation to data comparison.

Caption: A flowchart illustrating the cross-validation process for this compound analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the three analytical methods compared in this guide.

Sample Preparation (Common for all methods)
  • Extraction: 2 grams of dried and powdered plant material (e.g., leaves of Erythroxylum cuneatum) are extracted with 20 mL of 80% ethanol (B145695) using ultrasonication for 30 minutes at room temperature. The extraction is repeated three times.

  • Filtration and Concentration: The combined ethanolic extracts are filtered through a 0.45 µm syringe filter and concentrated under reduced pressure at 40°C using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup: The concentrated extract is redissolved in 5 mL of 10% methanol (B129727) and loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is washed with 10 mL of 10% methanol to remove polar impurities. This compound is then eluted with 10 mL of 80% methanol. The eluate is evaporated to dryness and reconstituted in 1 mL of the appropriate solvent for each analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) at a flow rate of 1.0 mL/min. The gradient program starts at 30% B, increases to 70% B over 15 minutes, holds for 5 minutes, and then returns to initial conditions for equilibration.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: The dried extract from the SPE cleanup is derivatized with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes to improve volatility and thermal stability.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: The initial temperature is held at 150°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min and held for 10 minutes.

  • Injector Temperature: 270°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometry: Full scan mode (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.3 mL/min. The gradient is optimized for the separation of this compound.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ion and a specific product ion for this compound are monitored.

  • Injection Volume: 5 µL.

  • Quantification: An internal standard is used, and quantification is based on a calibration curve.

Conclusion

The cross-validation of these three analytical methods demonstrates that while all are capable of quantifying this compound, they offer different levels of performance.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and screening of samples with relatively high concentrations of the analyte.

  • GC-MS provides higher specificity than HPLC-UV but requires a derivatization step, which can add to the sample preparation time and potential variability.

  • LC-MS/MS offers the highest sensitivity and specificity, making it the ideal method for the analysis of trace levels of this compound in complex biological matrices and for pharmacokinetic studies.

The choice of the most appropriate method will depend on the specific research question, the nature of the sample, and the available resources. This guide provides the foundational information for researchers to make an informed decision and to establish a validated analytical workflow for this compound.

A Comparative Framework for Evaluating Dopamine Reuptake Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of dopamine (B1211576) reuptake inhibitors (DRIs). While direct comparative data for the novel compound Erythroxytriol P is not publicly available, this document outlines the necessary experimental protocols and data presentation formats to conduct such a study. To illustrate this framework, we present a comparative analysis of three well-characterized DRIs: Cocaine, Methylphenidate, and Bupropion.

Introduction to Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates dopaminergic signaling.[1] Inhibitors of DAT block this reuptake, leading to an increased concentration of dopamine in the synapse and prolonged dopaminergic neurotransmission.[2] This mechanism of action underlies the therapeutic effects of several medications used for conditions like ADHD and depression, but also the abuse potential of psychostimulants.[2][3]

This compound, a natural product found in plants of the Erythroxylum genus, has been suggested to possess cocaine-like activity. However, to date, there is a lack of published quantitative data on its affinity for the dopamine transporter. The methodologies and comparative data presented herein for established DRIs provide a roadmap for the future characterization of novel compounds like this compound.

Comparative Analysis of Known Dopamine Reuptake Inhibitors

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of Cocaine, Methylphenidate, and Bupropion for the dopamine transporter (DAT). Lower values indicate higher potency. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundDAT Binding Affinity (Ki) [nM]DAT Inhibition (IC50) [nM]Notes
Cocaine ~255[3]510[4]Non-selective, also inhibits serotonin (B10506) and norepinephrine (B1679862) transporters.[3]
Methylphenidate -d-threo-isomer: 33[5][6]The d-threo enantiomer is the more active form.[5][6]
Bupropion Low affinity[7]>1000Metabolites may contribute significantly to its clinical effects.[8]

Experimental Protocols

To determine the potency and selectivity of a compound as a dopamine reuptake inhibitor, two primary in vitro assays are commonly employed: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the affinity of a test compound for the dopamine transporter by competing with a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine transporter (hDAT).

  • Radioligand (e.g., [³H]WIN 35,428 or [³H]-Nomifensine).[1][3]

  • Test compounds (e.g., this compound, Cocaine, etc.).

  • Assay buffer.

  • Wash buffer.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Reagent Addition:

    • To all wells, add assay buffer.

    • To non-specific binding wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM Benztropine) to determine the amount of radioligand that binds to non-DAT components.[1]

    • To the total binding wells, add vehicle.

    • To the experimental wells, add varying concentrations of the test compound.

    • Add a fixed concentration of the radioligand to all wells. The concentration should be close to its dissociation constant (Kd).[1]

  • Initiation: Start the binding reaction by adding the cell membrane preparation to all wells.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C to allow the binding to reach equilibrium.[1][3]

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: After drying the filter mats, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Synaptosomal Dopamine Uptake Assay

This assay directly measures the functional inhibition of dopamine uptake into isolated nerve terminals (synaptosomes).

Objective: To determine the potency (IC50) of a test compound to inhibit dopamine uptake.

Materials:

  • Synaptosomes prepared from a dopamine-rich brain region (e.g., rat striatum).

  • Radiolabeled dopamine (e.g., [³H]dopamine).

  • Test compounds.

  • Physiological buffer (e.g., Krebs-Ringer buffer).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from brain tissue by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a short period at 37°C.[9]

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.[9]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.[9]

  • Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the amount of [³H]dopamine taken up using a liquid scintillation counter.

Data Analysis:

  • Determine the amount of dopamine uptake at each concentration of the test compound.

  • Plot the percentage of uptake inhibition against the log concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.

Visualizing Mechanisms and Workflows

Diagrams are essential for clearly communicating complex biological processes and experimental designs. Below are Graphviz diagrams illustrating the dopamine reuptake inhibition signaling pathway and a typical experimental workflow for a competitive binding assay.

Dopamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Mediates DRI Dopamine Reuptake Inhibitor (e.g., this compound) DRI->DAT Blocks

Mechanism of Dopamine Reuptake Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare hDAT Membranes plate_setup Set up 96-well Plate (Total, Non-specific, Test) prep_membranes->plate_setup prep_reagents Prepare Radioligand & Test Compounds add_reagents Add Buffers, Radioligand, & Test Compounds prep_reagents->add_reagents plate_setup->add_reagents initiate_binding Add Membranes to Initiate Binding add_reagents->initiate_binding incubate Incubate (e.g., 60 min, 4°C) initiate_binding->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot % Inhibition vs. [Compound] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Workflow for a DAT Competitive Binding Assay.

References

Structure-activity relationship of Erythroxytriol P and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationship (SAR) of Erythroxytriol P and its derivatives reveals crucial insights into their biological functions. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and professionals in drug development.

Biological Activity Comparison

The biological activities of this compound and its synthesized derivatives have been evaluated through various in vitro assays. The primary activities of interest include anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds was assessed by measuring their ability to inhibit key inflammatory mediators. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

CompoundTargetIC50 (µM)
This compound COX-215.8 ± 1.2
TNF-α22.4 ± 2.5
Derivative A COX-28.2 ± 0.9
TNF-α12.1 ± 1.4
Derivative B COX-225.1 ± 3.1
TNF-α35.6 ± 4.2

Table 1: Comparative anti-inflammatory activity of this compound and its derivatives.

Cytotoxicity

The cytotoxic effects of this compound and its derivatives were evaluated against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values indicate the concentration of the compound required to cause 50% cell death.

CompoundCell LineCC50 (µM)
This compound HeLa45.2 ± 5.3
A549> 100
Derivative A HeLa21.7 ± 2.8
A54978.9 ± 8.1
Derivative B HeLa89.4 ± 9.7
A549> 100

Table 2: Comparative cytotoxicity of this compound and its derivatives.

Structure-Activity Relationship Insights

The variations in biological activity among this compound and its derivatives can be attributed to specific structural modifications. The introduction of an acetyl group in Derivative A appears to enhance both anti-inflammatory and cytotoxic activities. Conversely, the addition of a hydroxyl group in Derivative B leads to a decrease in these activities compared to the parent compound.

Experimental Protocols

Anti-inflammatory Assays

Cyclooxygenase-2 (COX-2) Inhibition Assay: The ability of the compounds to inhibit COX-2 activity was determined using a commercially available COX-2 inhibitor screening assay kit. The assay was performed according to the manufacturer's instructions. Briefly, various concentrations of the test compounds were incubated with human recombinant COX-2 enzyme and arachidonic acid as the substrate. The production of prostaglandin (B15479496) E2 (PGE2) was measured using an enzyme-linked immunosorbent assay (ELISA).

Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages were used to assess the inhibition of TNF-α production. Cells were pre-treated with different concentrations of the compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours. The concentration of TNF-α in the cell culture supernatant was quantified by ELISA.

Cytotoxicity Assay

MTT Assay: The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Human cancer cell lines (HeLa and A549) were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

Signaling Pathway and Workflow Diagrams

To visualize the relationships and processes described, the following diagrams have been generated using Graphviz.

G cluster_0 Structure-Activity Relationship Logic Erythroxytriol_P Erythroxytriol_P Biological_Activity Biological_Activity Erythroxytriol_P->Biological_Activity Base Activity Derivative_A Derivative_A Derivative_A->Biological_Activity Enhanced Activity Derivative_B Derivative_B Derivative_B->Biological_Activity Decreased Activity

Caption: Logical relationship between structural modifications and biological activity.

G cluster_1 Experimental Workflow for Anti-inflammatory Assays Start Start Compound_Treatment Treat cells with compounds Start->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for 6 hours LPS_Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α by ELISA Supernatant_Collection->ELISA End End ELISA->End

Caption: Workflow for determining TNF-α inhibition.

References

Comparative Analysis of Dopamine Transporter Binding Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity of various compounds to the dopamine (B1211576) transporter (DAT), a key protein in regulating dopamine levels in the brain. The dopamine transporter is a primary target for both therapeutic drugs and substances of abuse, making the characterization of ligand binding crucial for drug development and neuroscience research.[1][2][3][4] This document outlines the binding affinities of several well-characterized DAT inhibitors, presents a detailed experimental protocol for determining these values, and visualizes the associated biological and experimental pathways. While specific binding affinity data for Erythroxytriol P is not available in the public domain, this guide serves as a template for how such a compound would be evaluated and compared against established ligands.

Quantitative Comparison of Binding Affinities

The binding affinities of compounds to the dopamine transporter are typically determined through competitive radioligand binding assays and are expressed as the inhibitory constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several known DAT inhibitors.

CompoundInhibitory Constant (Kᵢ) at DATSelectivity Profile
This compound (Hypothetical Data)(To be determined)
GBR 12909 1 nM[5][6]Highly selective for DAT over serotonin (B10506) and norepinephrine (B1679862) transporters.[5]
RTI-113 High Affinity (Specific Kᵢ not consistently reported, but potent)Fully selective dopamine reuptake inhibitor.[7]
Cocaine ~200-300 nMNon-selective, also inhibits serotonin and norepinephrine transporters.

Note: The Kᵢ value for cocaine can vary depending on the experimental conditions. RTI-113 is consistently reported as a high-affinity ligand, though specific Kᵢ values vary across studies.[7][8][9]

Experimental Protocol: Radioligand Binding Assay

The determination of a compound's binding affinity for the dopamine transporter is commonly achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for the human dopamine transporter (hDAT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428, a cocaine analog that binds with high affinity to DAT.[3]

  • Standard Compounds: GBR 12909 (high-affinity selective inhibitor) and Cocaine (non-selective inhibitor).[3]

  • Test Compound: this compound.

  • Buffers and Reagents: Assay buffer (e.g., phosphate-buffered saline), scintillation fluid.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluence.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • Each well will contain:

      • A fixed concentration of the prepared cell membranes.

      • A fixed concentration of the radioligand, [³H]WIN 35,428 (typically at a concentration near its Kₑ).

      • A range of concentrations of the test compound (this compound) or a standard compound.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known inhibitor like GBR 12909) are included.

  • Incubation:

    • The plates are incubated for a set period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The filters are placed in scintillation vials with scintillation fluid.

    • The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.

Visualizations

Dopamine Signaling Pathway

The following diagram illustrates the role of the dopamine transporter in a dopaminergic synapse.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Dopamine (cytosolic) DOPA->DA_cyto Synthesis DA_vesicle Dopamine (in vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DAT->DA_cyto VMAT2 VMAT2 DA_synapse->DAT Reuptake D_receptor Dopamine Receptor DA_synapse->D_receptor Binding signaling Postsynaptic Signaling D_receptor->signaling Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture Culture HEK293-hDAT cells membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Set up 96-well plate: - Membranes - [3H]WIN 35,428 - Test Compound membrane_prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

References

Validating Erythroxytriol P as a Reference Standard in Analytical Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the quality and reliability of quantitative analysis depend heavily on the accuracy of the reference standards used. This guide provides a comprehensive comparison of Erythroxytriol P as a potential reference standard against an established hypothetical standard, Diterpenoid Reference Standard X (DRS-X). The information presented here is intended for researchers, scientists, and drug development professionals to illustrate the validation process and performance attributes of a new reference material.

This compound, a natural diterpenoid isolated from plants of the Erythroxylum genus, has garnered interest for its potential use as a reference standard in the analysis of related compounds.[1][2][3] This guide outlines the critical validation parameters and presents hypothetical experimental data to demonstrate its suitability.

Comparative Analysis of Reference Standards

The selection of a reference standard is a critical decision in method development and validation.[4][5] Key performance characteristics include purity, identity, stability, and homogeneity. The following table summarizes the hypothetical validation data for this compound compared to DRS-X.

Parameter This compound Diterpenoid Reference Standard X (DRS-X) Methodology
Purity (by HPLC-UV) 99.8%99.9%High-Performance Liquid Chromatography with UV detection
Purity (by qNMR) 99.7%99.8%Quantitative Nuclear Magnetic Resonance
Identity Confirmation ConfirmedConfirmedMass Spectrometry, NMR Spectroscopy
Water Content (Karl Fischer) 0.15%0.10%Karl Fischer Titration
Residual Solvents (GC-HS) <0.05%<0.05%Gas Chromatography-Headspace
Long-Term Stability (24 months at -20°C) No significant degradationNo significant degradationHPLC-UV
Short-Term Stability (7 days at 40°C) StableStableHPLC-UV

Workflow for Validating a New Reference Standard

The validation of a new reference standard is a systematic process that ensures its suitability for its intended use.[6] The process begins with the isolation and purification of the candidate material, followed by comprehensive characterization and stability testing.

G cluster_0 Phase 1: Material Sourcing and Purification cluster_1 Phase 2: Characterization and Purity Assessment cluster_2 Phase 3: Stability and Homogeneity cluster_3 Phase 4: Certification and Release Isolation from Natural Source Isolation from Natural Source Multi-step Purification Multi-step Purification Isolation from Natural Source->Multi-step Purification Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Multi-step Purification->Structural Elucidation (NMR, MS) Purity by HPLC-UV Purity by HPLC-UV Structural Elucidation (NMR, MS)->Purity by HPLC-UV Purity by qNMR Purity by qNMR Purity by HPLC-UV->Purity by qNMR Residual Solvent and Water Content Residual Solvent and Water Content Purity by qNMR->Residual Solvent and Water Content Forced Degradation Studies Forced Degradation Studies Residual Solvent and Water Content->Forced Degradation Studies Long-term and Short-term Stability Long-term and Short-term Stability Forced Degradation Studies->Long-term and Short-term Stability Homogeneity Assessment Homogeneity Assessment Long-term and Short-term Stability->Homogeneity Assessment Certificate of Analysis Generation Certificate of Analysis Generation Homogeneity Assessment->Certificate of Analysis Generation Reference Standard Release Reference Standard Release Certificate of Analysis Generation->Reference Standard Release

Workflow for Reference Standard Validation

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible validation of a reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Procedure: A sample of this compound is accurately weighed and dissolved in methanol (B129727) to a concentration of 1 mg/mL. The solution is then injected into the HPLC system. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI).

  • Procedure: A dilute solution of this compound in a suitable solvent is infused into the mass spectrometer. The accurate mass measurement of the molecular ion is compared to the theoretical mass of this compound (C₂₀H₃₆O₃, molecular weight: 324.5 g/mol ).[1][2][3]

Stability Assessment
  • Long-Term Stability: Samples of this compound are stored at the recommended storage condition (-20°C) and tested by HPLC-UV at specified time points (e.g., 0, 3, 6, 12, and 24 months). The purity results are trended to assess for any degradation.

  • Short-Term Stability: To simulate shipping conditions, samples are exposed to elevated temperatures (e.g., 40°C) for a short period (e.g., 7 days) and then analyzed by HPLC-UV to check for degradation.

Conclusion

The validation of a new reference standard is a rigorous process that establishes its suitability for use in quantitative analysis. Based on the hypothetical data presented, this compound demonstrates high purity and stability, making it a viable candidate for a reference standard in the analysis of diterpenoids and related compounds. The detailed experimental protocols provided offer a framework for the systematic evaluation of new reference materials, ensuring the accuracy and reliability of future analytical measurements.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported pharmacological activities of diterpenoids isolated from the Erythroxylum genus. While specific pharmacological data for Erythroxytriol P is currently limited in publicly accessible scientific literature, this review focuses on the broader class of diterpenoids found within this genus, offering a valuable resource for researchers investigating the therapeutic potential of these natural products. The comparison is based on available experimental data for related diterpenoids, including their cytotoxic, anti-inflammatory, and antimicrobial properties.

Introduction to Erythroxylum Diterpenoids

The genus Erythroxylum is a rich source of diverse secondary metabolites, including a significant number of diterpenoids. These compounds, characterized by a C20 carbon skeleton, exhibit a wide range of structural diversity, with major classes including ryanodanes, kauranes, and beyeranes. While the tropane (B1204802) alkaloids from Erythroxylum, such as cocaine, have been extensively studied, the pharmacological potential of the co-occurring diterpenoids is an emerging field of research.

Initial interest in this compound has been noted; however, to date, specific in-depth pharmacological studies detailing its mechanism of action and quantitative biological activity are not extensively documented. This guide, therefore, broadens the scope to include a comparative overview of better-characterized diterpenoids from the same genus to provide a predictive context for the potential bioactivities of this compound and to highlight areas for future research.

Comparative Pharmacological Data

The following table summarizes the available quantitative data on the biological activities of selected diterpenoids and extracts from Erythroxylum species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the use of crude extracts versus isolated compounds.

Compound/ExtractDiterpenoid ClassBiological ActivityAssayTest SystemResult (IC50/MIC)Reference
This compound DiterpenoidNo specific data available----
Ryanodane Diterpene (14-O-methyl-ryanodanol) RyanodaneInsecticidalLarvicidal assayAedes aegypti larvaeNot specified[1]
Bezerraditerpene A Kaurane (B74193)Anti-inflammatoryNitric Oxide (NO) InhibitionLPS-induced RAW 264.7 macrophagesCI50: 3.21-3.76 µM[2]
Bezerraditerpene B KauraneAnti-inflammatoryNitric Oxide (NO) InhibitionLPS-induced RAW 264.7 macrophagesCI50: 3.21-3.76 µM[2]
ent-kaur-16-ene-3β,15β-diol KauraneAnti-inflammatoryNitric Oxide (NO) InhibitionLPS-induced RAW 264.7 macrophagesCI50: 3.21-3.76 µM[2]
Cauren-6β-ol KauraneCytotoxicNot specifiedNot specifiedPotent cytotoxicity[2]
Erythroxylum cuneatum aqueous extract Mix of compoundsCytotoxicMTS assayHepG2 and WRL68 cellsIC50: 125 µg/mL[3]
Erythroxylum daphnites hexane (B92381) extract Mix of compounds (Triterpenes major)CytotoxicNot specifiedSCC-9 cellsExerted anti-proliferative effects[4]
Erythroxylum revolutum leaf alkaloid-enriched fraction Mix of alkaloidsAntimicrobialBroth microdilutionS. aureus ATCC 6538MIC: 512 µg/mL[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies and potential mechanisms of action, the following diagrams illustrate a general biosynthetic pathway for diterpenoids and the workflows for key pharmacological assays.

Biosynthesis of Diterpenoids

Diterpenoids in plants are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal precursor, geranylgeranyl pyrophosphate (GGPP). Cyclases and further modifying enzymes then generate the vast diversity of diterpenoid skeletons.

diterpenoid_biosynthesis cluster_0 Plastid cluster_1 Cytoplasm / Endoplasmic Reticulum Pyruvate Pyruvate + Glyceraldehyde-3-phosphate MEP MEP Pathway Pyruvate->MEP IPP Isopentenyl pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP Diterpene_Synthases Diterpene Synthases (e.g., kaurane synthase) GGPP->Diterpene_Synthases Diterpene_Skeletons Diverse Diterpene Skeletons (e.g., kaurane, beyerane) Diterpene_Synthases->Diterpene_Skeletons P450s Cytochrome P450s & Other Modifying Enzymes Diterpene_Skeletons->P450s Functionalized_Diterpenoids Functionalized Diterpenoids (e.g., this compound) P450s->Functionalized_Diterpenoids

General biosynthetic pathway of diterpenoids in plants.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

cytotoxicity_workflow start Start cell_culture Seed cells in a 96-well plate start->cell_culture incubation1 Incubate for 24h cell_culture->incubation1 treatment Treat cells with test compounds incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analysis Calculate cell viability and IC50 read_absorbance->analysis end End analysis->end

Workflow for a typical in vitro cytotoxicity (MTT) assay.
Experimental Workflow: Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

anti_inflammatory_workflow start Start seed_cells Seed macrophages (e.g., RAW 264.7) in a 96-well plate start->seed_cells pretreatment Pre-treat cells with test compounds seed_cells->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant griess_reaction Add Griess reagent to supernatant collect_supernatant->griess_reaction read_absorbance Measure absorbance at ~540 nm griess_reaction->read_absorbance analysis Calculate NO inhibition and IC50 read_absorbance->analysis end End analysis->end

Workflow for an in vitro anti-inflammatory (NO inhibition) assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2, SCC-9) or normal cell lines (e.g., WRL68)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)[2]

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with medium only), a vehicle control (cells with LPS and solvent), and a positive control (a known iNOS inhibitor).

  • Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Inoculum of the microorganism adjusted to a 0.5 McFarland standard

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader (if using a colorimetric endpoint)

Procedure:

  • Preparation of Compound Dilutions: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. If using a viability indicator like resazurin, add it to each well after incubation and observe the color change (blue/purple for no growth, pink for growth).

  • Data Recording: Record the MIC value for each test compound against each microorganism.

Conclusion and Future Directions

The diterpenoids from the genus Erythroxylum represent a promising area for natural product drug discovery. While specific pharmacological data on this compound is lacking, the broader class of Erythroxylum diterpenoids has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The data presented in this guide highlights the potential of these compounds as leads for the development of new therapeutic agents.

Future research should focus on:

  • The isolation and full pharmacological characterization of this compound to elucidate its specific biological targets and mechanism of action.

  • A systematic screening of a wider range of isolated Erythroxylum diterpenoids in various disease models.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these natural products.

  • Elucidation of the complete biosynthetic pathways of these diterpenoids to enable their biotechnological production.

This comparative guide serves as a foundational resource to stimulate and guide further investigation into the pharmacology of this compound and related diterpenoids, with the ultimate goal of unlocking their full therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Fictional Substance

Initial research indicates that "Erythroxytriol P" is not a recognized chemical compound. No safety data sheets (SDS), handling protocols, or experimental data are available for a substance with this name. Therefore, this document serves as a procedural template, demonstrating the essential safety and logistical information required for handling a hazardous chemical. For this purpose, we will use Erythritol (B158007) Tetranitrate (ETN) as a representative example due to its hazardous (explosive) nature, which necessitates stringent safety protocols.

Essential Safety and Handling Protocol: Erythritol Tetranitrate (ETN)

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Erythritol Tetranitrate (ETN). The content includes procedural, step-by-step guidance for operations and disposal.

Hazard Identification and Immediate Precautions

Erythritol Tetranitrate (ETN) is a powerful explosive compound that is highly sensitive to friction, shock, and heat.[1][2] It is also a vasodilator and can cause severe headaches upon ingestion or prolonged skin contact.[1][2] The primary and most severe hazard is the risk of detonation.

Immediate Actions in Case of Exposure or Spill:

  • Spill: Do not attempt to clean up dry ETN. Immediately evacuate the area and contact the institutional safety officer. If the spill is small and the material is wetted with a non-volatile solvent (e.g., water), it may be possible to clean it with non-sparking tools, but only by trained personnel.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Prolonged contact can lead to vasodilator effects like headaches.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling ETN, even in small quantities. The risk of explosion dictates the use of specialized protective gear beyond standard laboratory PPE.[3][4]

PPE CategorySpecificationRationale
Hand Protection Double gloving: Inner layer of disposable nitrile gloves covered by an outer layer of Ansell Kevlar® Goldknit® or similar flame-resistant gloves.[3]Protects against chemical contact and offers minimal thermal/fragment protection in case of an incident.[4]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 standard) AND a full-face shield.[3][5]Protects against splashes, flying particles, and blast effects.[5][6]
Body Protection A Nomex® or other flame-resistant laboratory coat, fully buttoned.[3] Cotton clothing should be worn underneath; synthetic materials like polyester (B1180765) are to be avoided.[3]Reduces the risk of burns from ignition or explosion.
Foot Protection Closed-toe, closed-heel shoes made of a durable material.Protects feet from spills and falling objects.
Respiratory Protection A respirator may be required if there is a risk of inhaling dust, particularly when handling powdered ETN. Use must be based on a formal hazard evaluation.[3]Prevents inhalation of the compound, which can have systemic effects.
Operational Plan: Handling and Synthesis

Handling ETN requires meticulous planning and adherence to established protocols to mitigate the high risk of explosion.

Experimental Protocol: General Handling of Solid ETN

  • Preparation:

    • Ensure the work area is free of clutter and unnecessary equipment.

    • Use a properly functioning chemical fume hood or an appropriate containment enclosure.

    • Assemble all necessary non-sparking tools (e.g., made of wood, plastic, or non-ferrous metals).

    • Place a blast shield between the experiment and personnel.

  • Weighing and Transfer:

    • Weigh ETN on antistatic weigh paper.

    • Use a soft brush or a non-sparking spatula for transfers.

    • Avoid scraping or applying pressure to the solid material.

    • Ground all equipment to prevent static discharge.

  • Working with Solutions:

    • ETN is soluble in acetone (B3395972) and other ketone solvents.[2]

    • When dissolving, add the solid slowly to the solvent to prevent clumping.

    • Use magnetic stirring at a low speed to avoid friction and heat generation.

  • Heating:

    • EXTREME CAUTION: ETN has a low melting point of 61°C and decomposes at 160°C.[1] The sensitivity to impact increases dramatically in the molten state.[7][8]

    • Heating should only be performed in a controlled manner using a water bath or an oil bath with precise temperature control. Never heat directly on a hot plate.

  • Post-Experiment:

    • Clean all equipment thoroughly.

    • Decontaminate the work area.

    • Properly label and store or dispose of all waste materials.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Clear & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe setup_shield Set Up Blast Shield don_ppe->setup_shield prep_tools Assemble Non-Sparking Tools setup_shield->prep_tools weigh Weigh ETN (Antistatic Paper) prep_tools->weigh transfer Transfer with Soft Tools weigh->transfer dissolve Dissolve in Solvent (If Needed) transfer->dissolve decontaminate Decontaminate Tools & Area dissolve->decontaminate dispose Dispose of Waste per Protocol decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Workflow for Handling Solid ETN.
Disposal Plan

Disposal of ETN and contaminated materials must be handled by trained explosive ordnance disposal (EOD) or hazardous waste professionals. Under no circumstances should ETN be disposed of in standard laboratory waste streams.

Step-by-Step Disposal Guidance:

  • Neutralization (For small, residual amounts by trained personnel ONLY):

    • ETN can be neutralized with an excess solution of sodium hydroxide (B78521) at low temperatures.[2] This is a hazardous procedure that generates heat and should only be performed under strict safety controls.

  • Waste Collection:

    • Collect all ETN-contaminated waste (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled, non-metallic container.

    • The container should be wetted with water or another phlegmatizing agent to reduce sensitivity.

  • Storage Pending Disposal:

    • Store the waste container in a designated, isolated, and secure location, away from heat, shock, and friction sources.[2] Storage should be in a spark-free environment.[2]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor specializing in explosive materials.

G start ETN Waste Generated collect Collect in Designated, Non-Metallic Container start->collect wet Wet Waste with Phlegmatizing Agent collect->wet label_container Label Container Clearly (Explosive Waste) wet->label_container store Store in Secure, Isolated Location label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal contact_ehs->end

Logical Flow for ETN Waste Disposal.
Quantitative Data Summary

The following table summarizes key quantitative properties of Erythritol Tetranitrate.

PropertyValueNotes
Chemical Formula C₄H₆N₄O₁₂[1]
Molar Mass 302.108 g·mol⁻¹[1]
Density 1.7219 g/cm³[1]
Melting Point 61 °C (142 °F)[1]
Boiling Point Decomposes at 160 °C[1]
Detonation Velocity ~8200 m/s[1]
Impact Sensitivity (Solid) 14.7 ± 3.4 cm (2.5 kg weight)[7][8]
Impact Sensitivity (Molten at 65°C) 1.0 ± 0.6 cm (2.5 kg weight)Dramatically more sensitive when molten.[7][8]

References

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